molecular formula C11H10O2 B3027222 Methyl 3-ethynyl-4-methylbenzoate CAS No. 1255099-13-8

Methyl 3-ethynyl-4-methylbenzoate

Cat. No.: B3027222
CAS No.: 1255099-13-8
M. Wt: 174.20
InChI Key: IJWDCLWLOGCXOQ-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-4-methylbenzoate is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-ethynyl-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-ethynyl-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-ethynyl-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O2/c1-4-9-7-10(11(12)13-3)6-5-8(9)2/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWDCLWLOGCXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695149
Record name Methyl 3-ethynyl-4-methylbenzoate
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Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-13-8
Record name Methyl 3-ethynyl-4-methylbenzoate
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Record name methyl 3-ethynyl-4-methylbenzoate
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Foundational & Exploratory

Methyl 3-ethynyl-4-methylbenzoate CAS number 1255099-13-8

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and critical application of Methyl 3-ethynyl-4-methylbenzoate (CAS 1255099-13-8), a pivotal intermediate in the manufacture of third-generation tyrosine kinase inhibitors (TKIs).[1]

Strategic Intermediate for Ponatinib Synthesis[1]

Executive Summary

Methyl 3-ethynyl-4-methylbenzoate is a high-value organic building block primarily utilized in the synthesis of Ponatinib (Iclusig®), a pan-BCR-ABL inhibitor used to treat chronic myeloid leukemia (CML).[1] Structurally, it serves as the "linker" scaffold, providing the terminal alkyne required to connect the benzoate core to the imidazo[1,2-b]pyridazine pharmacophore via a Sonogashira cross-coupling reaction.[1] Its purity and stability are critical for minimizing homocoupling by-products (Glaser coupling) during downstream API manufacturing.

Chemical Identity & Properties

PropertySpecification
CAS Number 1255099-13-8
IUPAC Name Methyl 3-ethynyl-4-methylbenzoate
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Appearance Pale yellow to off-white solid
Melting Point 68–72 °C
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
SMILES COC(=O)C1=CC(=C(C=C1)C)C#C
Structural Analysis

The compound features a methyl benzoate core substituted at the para position (relative to the ester) with a methyl group and at the meta position with an ethynyl group. The steric bulk of the ortho-methyl group (position 4) influences the reactivity of the alkyne at position 3, often requiring optimized catalytic systems to ensure efficient coupling.

Synthetic Utility & Mechanism[1][2]

The primary utility of CAS 1255099-13-8 lies in its role as a nucleophile in palladium-catalyzed cross-coupling reactions.

The "Linchpin" Role in Drug Synthesis

In the convergent synthesis of Ponatinib, this molecule acts as the Type II Alkyne Partner . It is typically coupled with 3-bromoimidazo[1,2-b]pyridazine to form the biaryl-alkyne core.[1]

Why this route? Using the methyl ester (instead of the free acid) improves solubility in organic solvents (THF, MeCN) and prevents catalyst poisoning by the carboxylic acid moiety during the sensitive Sonogashira cycle. The ester is hydrolyzed to the acid only after the difficult C-C bond formation is complete.

Experimental Protocols

Protocol A: Synthesis from Methyl 3-iodo-4-methylbenzoate

This two-step protocol generates the target compound from the commercially available iodo-precursor.

Reagents:

  • Methyl 3-iodo-4-methylbenzoate (1.0 eq)[1]

  • Trimethylsilylacetylene (TMS-acetylene) (1.2 eq)[1]

  • Pd(PPh₃)₂Cl₂ (0.02 eq)[1]

  • CuI (0.05 eq)[1]

  • Triethylamine (Et₃N) (3.0 eq)[1]

  • Potassium Carbonate (K₂CO₃)[1][2]

  • Solvents: THF (anhydrous), Methanol[1]

Step 1: Sonogashira Coupling (TMS Protection)[1]
  • Charge a reaction vessel with Methyl 3-iodo-4-methylbenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with nitrogen (3 cycles) to remove oxygen (Critical to prevent oxidative homocoupling).

  • Add anhydrous THF and Et₃N via syringe.

  • Add TMS-acetylene dropwise.

  • Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the iodide.

  • Workup: Filter through Celite to remove Pd/Cu residues. Concentrate the filtrate.

Step 2: Desilylation (Deprotection)[1]
  • Dissolve the crude TMS-intermediate in Methanol.

  • Add K₂CO₃ (2.0 eq) at 0°C.

  • Stir at room temperature for 2 hours.

  • Quench with water and extract with Ethyl Acetate.

  • Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

  • Isolate Methyl 3-ethynyl-4-methylbenzoate as a pale solid.

Protocol B: Quality Control (NMR Characterization)

Standard: 400 MHz, DMSO-d₆

  • δ 7.93 (d, J = 1.2 Hz, 1H, Ar-H2)[1][2][3]

  • δ 7.85 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H6)[1][2][3]

  • δ 7.44 (d, J = 8.4 Hz, 1H, Ar-H5)[1][2]

  • δ 4.49 (s, 1H, C≡C-H ) – Diagnostic Peak[1]

  • δ 3.84 (s, 3H, O-CH₃)[1]

  • δ 2.44 (s, 3H, Ar-CH₃)[1]

Visualizing the Pathway

The following diagrams illustrate the synthesis of the intermediate and its downstream application in Ponatinib manufacturing.

Diagram 1: Synthesis of Methyl 3-ethynyl-4-methylbenzoate[1]

SynthesisRoute Start Methyl 3-iodo-4-methylbenzoate (CAS 159415-34-4) Inter TMS-Protected Intermediate Start->Inter Pd(PPh3)2Cl2, CuI Et3N, THF, 60°C (Sonogashira) TMS TMS-Acetylene TMS->Inter Product Methyl 3-ethynyl-4-methylbenzoate (CAS 1255099-13-8) Inter->Product K2CO3, MeOH RT, 2h (Desilylation)

Caption: Two-step synthesis via Sonogashira coupling followed by base-promoted desilylation.

Diagram 2: Application in Ponatinib Synthesis[5]

PonatinibPathway Alkyne Methyl 3-ethynyl-4-methylbenzoate (CAS 1255099-13-8) CoupledEster Coupled Ester Intermediate Alkyne->CoupledEster Pd Catalyst, CuI Sonogashira Coupling Heterocycle 3-Bromoimidazo[1,2-b]pyridazine Heterocycle->CoupledEster Acid Carboxylic Acid Intermediate CoupledEster->Acid LiOH/NaOH Hydrolysis Ponatinib Ponatinib (API) Acid->Ponatinib Amide Coupling (HATU/DIPEA) Amine Piperazine-Aniline Fragment Amine->Ponatinib

Caption: Convergent synthesis of Ponatinib showing the critical insertion point of the ethynyl benzoate.

Safety & Handling (MSDS Summary)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Terminal alkynes are prone to slow oxidation or polymerization upon prolonged exposure to air and light.

  • Handling: Use only in a chemical fume hood. Avoid contact with metal salts (except during catalysis) to prevent formation of explosive acetylides.

References

  • Design, Synthesis, and Biological Evaluation of Ponatinib Analogues. Journal of Medicinal Chemistry. (2018). Describes the Sonogashira coupling conditions and NMR characterization (Compound 8m). [1]

  • Synthesis method of Ponatinib. Patent CN103570724A. (2014). Details the industrial scale-up of the intermediate from the iodo-precursor.

  • Processes for making Ponatinib and intermediates thereof. US Patent 9493473B2. (2016). Provides alternative coupling strategies using the ethynyl benzoate.

  • Synthesis and identification of GZD856. NIH / PMC. (2017). Provides detailed experimental procedure for Methyl 3-ethynyl-4-methylbenzoate (Compound 9).

Sources

physical properties of Methyl 3-ethynyl-4-methylbenzoate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) is a critical aryl-alkyne building block, most notably utilized as a strategic intermediate in the synthesis of Ponatinib (Iclusig) , a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI). Its structural significance lies in the ethynyl moiety, which serves as the "linker" allowing for Sonogashira coupling with imidazo[1,2-b]pyridazine scaffolds, a key step in constructing the pharmacophore required to overcome the T315I "gatekeeper" mutation in chronic myeloid leukemia (CML).[1]

This guide consolidates the physical properties, synthesis pathways, and characterization data necessary for the precise handling and validation of this compound in a research setting.

Chemical Identity & Structural Analysis[2][3]

AttributeDetail
IUPAC Name Methyl 3-ethynyl-4-methylbenzoate
CAS Number 1255099-13-8
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
SMILES COC(=O)C1=CC=C(C)C(C#C)=C1
Structural Features [2][3][4][5][6][7] • Ethynyl Group (C-3): Reactive site for Sonogashira coupling.• Methyl Ester (C-1): Masked carboxylic acid; hydrolyzable to the free acid.• Methyl Group (C-4): Provides steric bulk; critical for kinase selectivity.

Physical Properties Characterization[2][12]

Accurate physical property data is essential for process optimization. While often predicted in high-throughput databases, the experimental behavior of this compound is that of a low-melting solid.

Table 1: Physical Properties Profile
PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline)Experimental observation [1, 2]
Appearance White to pale yellow powderVaries by purity; yellowing indicates oxidation or trace Pd residues.
Boiling Point 273.9 ± 33.0 °C (at 760 mmHg)Predicted (ACD/Labs) [3]
Melting Point Solid at RT Specific experimental range is rarely reported in open literature; typically handled as a solid intermediate.
Solubility Soluble in DMSO, CH₂Cl₂, EtOAc, Methanol.Insoluble in Water.[1]Lipophilic ester nature (LogP ~2.6).
Flash Point ~129 °CPredicted; indicates thermal stability for standard reflux conditions.

Scientist’s Note: The boiling point is theoretical. In practice, this compound should not be distilled at atmospheric pressure due to the risk of polymerization of the terminal alkyne.[1] Purification is best achieved via column chromatography or recrystallization from hexanes/ethyl acetate.

Synthesis & Experimental Protocol

The synthesis of Methyl 3-ethynyl-4-methylbenzoate typically follows a Sonogashira Cross-Coupling strategy. This protocol is preferred over direct alkynylation due to the instability of acetylene gas and the need for regioselectivity.

Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_legend Legend Start Methyl 3-iodo-4-methylbenzoate (Precursor) Reagents1 TMS-Acetylene Pd(dppf)Cl2, CuI, Et3N 80°C, 2h Start->Reagents1 Intermed TMS-Protected Alkyne (Intermediate) Reagents1->Intermed Reagents2 K2CO3, MeOH Deprotection RT, 3h Intermed->Reagents2 Product Methyl 3-ethynyl-4-methylbenzoate (Target) Reagents2->Product Step1 Step 1: Coupling Step2 Step 2: Desilylation

Caption: Two-step synthesis via Sonogashira coupling followed by desilylation to yield the terminal alkyne.

Detailed Methodology [1, 2]
  • Coupling: React Methyl 3-iodo-4-methylbenzoate with trimethylsilylacetylene (TMSA) in acetonitrile or THF using a Pd(dppf)Cl₂ catalyst (1 mol%), CuI co-catalyst, and Triethylamine base at 80°C.

  • Workup: Filter through Celite to remove Palladium residues (critical for preventing false positives in biological assays).

  • Deprotection: Treat the TMS-intermediate with Potassium Carbonate (K₂CO₃) in Methanol at room temperature.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc) yields the product as a white to pale yellow solid .

Characterization Standards (Self-Validating System)

To ensure the integrity of the intermediate before proceeding to complex coupling steps (e.g., Ponatinib synthesis), the following spectral data must be verified.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (400 MHz)

Proton (δ ppm)MultiplicityIntegrationAssignment
7.93 Doublet (d)1HAr-H (C-2, ortho to ester/alkyne)
7.85 Doublet of Doublets (dd)1HAr-H (C-6)
7.44 Doublet (d)1HAr-H (C-5, ortho to methyl)
4.49 Singlet (s)1HTerminal Alkyne C≡C-H (Diagnostic Peak)
3.84 Singlet (s)3HEster -OCH₃
2.44 Singlet (s)3HAr-CH₃

Interpretation Logic:

  • The singlet at 4.49 ppm is the critical quality attribute (CQA). Absence of this peak indicates failure of the deprotection step.

  • The singlet at 2.44 ppm confirms the presence of the aryl-methyl group, distinguishing it from non-methylated benzoate analogs.

Mass Spectrometry (LC-MS)[8]
  • Ionization Mode: ESI (+)

  • Observed Mass: m/z 175.2 [M+H]⁺[1]

  • Theoretical Mass: 174.20 Da

Application in Drug Development

Methyl 3-ethynyl-4-methylbenzoate is an upstream intermediate for Ponatinib , designed to target the ATP-binding site of the BCR-ABL protein.

Mechanism of Action within Synthesis: The terminal alkyne of this compound acts as a nucleophile in a second Sonogashira coupling with 3-bromoimidazo[1,2-b]pyridazine . This forms the rigid ethynyl linker that spans the kinase active site, allowing the inhibitor to avoid steric clash with the bulky Isoleucine residue in the T315I mutant.[1]

References

  • Taylor & Francis (2017). Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor.[1]

  • National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of Dual Inhibitors of Discoidin Domain Receptors.[1][1]

  • ChemicalBook. Methyl 3-ethynyl-4-methylbenzoate Properties and Data.[1]

  • Google Patents (US9493473B2). Processes for making ponatinib and intermediates thereof.

Sources

solubility of Methyl 3-ethynyl-4-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 3-ethynyl-4-methylbenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern chemical research and pharmaceutical development, a profound understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands out as a critical determinant for a wide range of processes, from reaction kinetics and purification to formulation and bioavailability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of Methyl 3-ethynyl-4-methylbenzoate.

While direct, quantitative solubility data for Methyl 3-ethynyl-4-methylbenzoate is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile in common organic solvents. By leveraging theoretical principles and established experimental protocols, this document serves as both a predictive tool and a practical laboratory manual.

Introduction to Methyl 3-ethynyl-4-methylbenzoate

Methyl 3-ethynyl-4-methylbenzoate is an aromatic ester with the chemical formula C₁₁H₁₀O₂[1]. Its structure features a benzene ring substituted with a methyl group, a methyl ester group, and an ethynyl group. This unique combination of functional groups suggests its potential utility as a versatile building block in organic synthesis, particularly in the construction of more complex molecules through reactions involving the alkyne moiety, such as click chemistry or Sonogashira coupling.

Physicochemical Properties:

  • CAS Number: 1255099-13-8[1]

  • Molecular Formula: C₁₁H₁₀O₂[1]

  • Molecular Weight: 174.20 g/mol [2]

  • Physical Form: Solid[1]

  • Predicted XlogP: 2.4[3]

The predicted XlogP value of 2.4 suggests that Methyl 3-ethynyl-4-methylbenzoate is a relatively nonpolar compound, which provides a preliminary indication of its likely solubility in organic solvents[3].

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like"[4]. This axiom is rooted in the thermodynamics of dissolution, which involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The Role of Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by a large dipole moment and often the ability to form hydrogen bonds, are effective at dissolving polar solutes. Conversely, nonpolar solvents, with low dipole moments and a lack of hydrogen bonding capability, are better suited for dissolving nonpolar solutes.

Methyl 3-ethynyl-4-methylbenzoate possesses both polar (the methyl ester group) and nonpolar (the benzene ring, methyl group, and ethynyl group) characteristics. The ester group can act as a hydrogen bond acceptor, which may contribute to its solubility in certain polar solvents. However, the overall nonpolar nature of the carbon-rich aromatic and alkyne functionalities will likely dominate its solubility behavior.

Hydrogen Bonding

The ability of a solute or solvent to engage in hydrogen bonding significantly influences solubility. While Methyl 3-ethynyl-4-methylbenzoate does not have a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. This suggests that it may exhibit some solubility in protic solvents (e.g., alcohols) that can donate hydrogen bonds.

Temperature Effects

For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

Predicted Solubility Profile of Methyl 3-ethynyl-4-methylbenzoate

Based on the structural features of Methyl 3-ethynyl-4-methylbenzoate and the general solubility of analogous compounds like phenylacetylene and aromatic esters, a qualitative solubility profile can be predicted. Phenylacetylene, a structurally related compound, is reported to be soluble in acetone, diethyl ether, and ethanol, but insoluble in water[5]. Poly(phenylacetylene) derivatives also demonstrate good solubility in common organic solvents such as toluene and tetrahydrofuran (THF)[6][7].

Table 1: Predicted Qualitative Solubility of Methyl 3-ethynyl-4-methylbenzoate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Toluene, HexaneHighThe nonpolar aromatic ring and hydrocarbon backbone of the solute will interact favorably with nonpolar solvents.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl AcetateHigh to ModerateThese solvents have a moderate polarity and can interact with both the polar ester group and the nonpolar parts of the molecule.
Polar Protic Methanol, EthanolModerate to LowThe ability of the ester to accept hydrogen bonds may allow for some solubility, but the large nonpolar portion of the molecule will limit it.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low to Insoluble (in water), Potentially Soluble (in DMSO)The compound is predominantly nonpolar and lacks strong hydrogen bond donating capabilities, making it poorly soluble in water. DMSO is a strong polar aprotic solvent and may be effective.

Experimental Determination of Solubility

To obtain quantitative solubility data, experimental determination is essential. The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound[8][9].

Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a standardized procedure for determining the thermodynamic solubility of Methyl 3-ethynyl-4-methylbenzoate.

Materials:

  • Methyl 3-ethynyl-4-methylbenzoate (solid)

  • Selected organic solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Methyl 3-ethynyl-4-methylbenzoate to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing[8].

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Prepare a series of standard solutions of Methyl 3-ethynyl-4-methylbenzoate of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the solute in the saturated solution.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.

Alternative Method: Laser Nephelometry

For high-throughput screening of solubility, laser nephelometry is a rapid and efficient alternative[10][11]. This technique measures the light scattered by undissolved particles in a solution. A sharp increase in scattered light indicates the point at which the compound precipitates from the solution, thus defining its kinetic solubility[11]. While faster, it's important to note that kinetic solubility can sometimes differ from the thermodynamic solubility determined by the shake-flask method[12].

Data Presentation and Visualization

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., Toluene25Shake-Flask
e.g., Acetone25Shake-Flask
e.g., Ethanol25Shake-Flask
Factors Influencing Solubility: A Visual Representation

The interplay of various factors governing the solubility of Methyl 3-ethynyl-4-methylbenzoate can be visualized as follows:

Caption: Factors influencing the solubility of Methyl 3-ethynyl-4-methylbenzoate.

Conclusion

While specific, published quantitative solubility data for Methyl 3-ethynyl-4-methylbenzoate is scarce, a comprehensive understanding of its chemical structure and the fundamental principles of solubility allows for robust predictions of its behavior in various organic solvents. This guide has provided a theoretical framework for anticipating its solubility profile, highlighting its likely preference for nonpolar and moderately polar aprotic solvents.

Furthermore, the detailed experimental protocol for the shake-flask method offers a reliable and standardized approach for researchers to determine the precise solubility of this compound in their own laboratories. By combining theoretical prediction with empirical determination, scientists and developers can confidently proceed with applications requiring a thorough knowledge of the solubility of Methyl 3-ethynyl-4-methylbenzoate.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Al-Mulla, A., & Al-Assadi, F. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • McDonagh, J. L., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Retrieved from [Link]

  • World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-ethynyl-4-methylbenzoate (C11H10O2). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Avdeef, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. Retrieved from [Link]

  • Chemister.ru. (n.d.). phenylacetylene. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]

  • NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • American Chemical Society. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Preparation, Alignment, and Optical Properties of Soluble Poly(phenylacetylene)-Wrapped Carbon Nanotubes. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethynyl-4-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-ethynylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate. Retrieved from [Link]

  • Matić, M., et al. (2012). The Reactivity of Benzoates in Mixtures of Water and Aprotic Solvents. Croatica Chemica Acta. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, January 3). Phenylacetylene. Retrieved from [Link]

  • Singh, A. K. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Retrieved from [Link]

  • MDPI. (2024, January 2). Solvent Influence in the Synthesis of Lead(II) Complexes Containing Benzoate Derivatives. Retrieved from [Link]

  • Ruoff, R. S., et al. (n.d.). Solubility of C60 in a Variety of Solvents. Fullerene Science and Technology. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • American Chemical Society. (n.d.). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry. Retrieved from [Link]

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Technical Guide: Safety, Handling, and Operational Protocols for Methyl 3-ethynyl-4-methylbenzoate

[1]

Executive Summary & Compound Profile

Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) is a functionalized benzoate ester characterized by a terminal alkyne moiety.[1][2][3] It serves as a vital pharmacophore building block, most notably in the synthesis of Ponatinib (IClusion), a multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).

The presence of the terminal ethynyl group (-C≡CH) introduces specific reactivity hazards—primarily the risk of explosive metal acetylide formation and oxidative homocoupling (Glaser coupling)—which necessitate rigorous handling protocols beyond standard organic safety measures.[4]

Physicochemical Identification
PropertySpecification
CAS Number 1255099-13-8
IUPAC Name Methyl 3-ethynyl-4-methylbenzoate
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Physical State Pale-yellow to yellow-brown solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Methyl Ester (Hydrolysis risk), Terminal Alkyne (Reactivity risk)

Hazard Characterization & Toxicology

GHS Classification

Based on structural analogs and available Safety Data Sheets (SDS), this compound is classified under Category 2/2A for irritation.

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][5][6][7][8]

  • H319: Causes serious eye irritation.[3][6][7][8]

  • H335: May cause respiratory irritation.[3][7][8]

Critical Reactive Hazards (The "Hidden" Risks)

While the GHS classification covers acute toxicity, the process safety risks stem from the alkyne functionality:

  • Metal Acetylide Formation:

    • Mechanism: The terminal proton of the ethynyl group (pKa ~25) is weakly acidic. Upon contact with heavy metals (Copper, Silver, Mercury) in basic or neutral media, it can form metal acetylides.[1][4]

    • Risk: Dry copper acetylides are shock-sensitive explosives. This is a critical risk during Sonogashira couplings where CuI is used as a co-catalyst [1].

  • Exothermic Polymerization:

    • Terminal alkynes are thermodynamically unstable relative to their polymers. Uncontrolled heating or exposure to radical initiators can trigger exothermic polymerization.

Storage & Stability Protocol

To maintain chemical integrity and prevent degradation (specifically oxidative homocoupling), strict storage controls are required.[4]

Storage Workflow Diagram

StorageProtocolcluster_conditionsCritical ParametersReceiptReceipt of Material(Check Seal Integrity)QCQC Analysis(H-NMR for Homocoupling)Receipt->QC Verify PurityStorageStorage Condition:2-8°C, Inert Gas (Ar/N2)QC->Storage PassUsageDispensing(Warm to RT in Desiccator)Storage->Usage RequiredUsage->Storage Purge HeadspaceP1Protect from LightP2Avoid Moisture(Ester Hydrolysis)

Figure 1: Logic flow for the intake, storage, and dispensing of labile alkyne intermediates.

Protocol Standards:

  • Temperature: Store at 2–8°C .

  • Atmosphere: Headspace must be purged with Argon or Nitrogen. Oxygen promotes Glaser coupling (dimerization to diynes).

  • Container: Amber glass vials with Teflon-lined caps to prevent light-induced radical formation.

Operational Protocol: Sonogashira Coupling

The primary application of Methyl 3-ethynyl-4-methylbenzoate is in cross-coupling reactions (e.g., synthesis of Ponatinib intermediates).[1] The following protocol mitigates the risk of copper acetylide accumulation.

Safe Handling in Synthesis

Context: Coupling with 3-bromoimidazo[1,2-b]pyridazine using Pd(PPh₃)₄ and CuI [2].[1][9]

Step-by-Step Methodology:

  • Deoxygenation (Critical):

    • Why: Oxygen causes oxidative homocoupling of the alkyne, consuming the starting material and generating impurities.

    • Action: Sparge all solvents (DMF or MeCN) with Nitrogen for 30 minutes before adding the catalyst.

  • Reagent Addition Order:

    • Charge the Aryl Halide and Methyl 3-ethynyl-4-methylbenzoate first.[1]

    • Add the Base (e.g., Triethylamine or DIPEA).

    • Add the Palladium Catalyst.

    • LAST ADDITION: Add Copper(I) Iodide (CuI).

    • Reasoning: Adding CuI last ensures the catalytic cycle begins immediately, minimizing the residence time of free copper acetylide species in the absence of the cross-coupling partner.

  • Work-up & Quenching (Copper Removal):

    • Hazard:[2][4][5][6][7][8] Residual copper in the organic layer can form acetylides with unreacted alkyne during concentration/drying.

    • Protocol: Wash the organic layer with 10% aqueous Ammonium Hydroxide (NH₄OH) or a saturated EDTA solution .

    • Mechanism:[2][7] Ammonia/EDTA chelates copper species, pulling them into the aqueous phase and rendering the organic layer safe for rotary evaporation.

Reaction Safety Workflow

SonogashiraSafetyStartStart: Reagent PrepInertSparge Solvent (N2)(Prevent Glaser Coupling)Start->InertChargeCharge Reactants + BaseInert->ChargeCatAddAdd Pd CatalystCharge->CatAddCuAddAdd CuI (Last)CatAdd->CuAdd Critical StepReactionReaction Monitoring (HPLC)CuAdd->ReactionQuenchQuench: Wash with NH4OH/EDTA(REMOVE COPPER)Reaction->Quench CompleteIsolateConcentrate Organic LayerQuench->Isolate Safe to Dry

Figure 2: Process safety workflow for Sonogashira coupling involving terminal alkynes.

Emergency Response & Waste Disposal

Spill Management
  • Solid Spill: Dampen with water to prevent dust generation. Scoop into a container. Do not use metal tools (steel/iron is okay, but avoid copper/brass tools).

  • Decontamination: Wipe surfaces with a dilute soap solution.

Fire Fighting
  • Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical.[7]

  • Warning: In a fire, the compound may decompose to release CO, CO₂, and potentially reactive soot. If large quantities are involved, assume risk of pressure build-up in sealed containers.[1]

Waste Disposal[5]
  • Segregation: Do not mix alkyne waste with waste streams containing heavy metals (Ag, Cu, Hg) unless the metals have been chelated/quenched.

  • Labeling: Clearly label waste as "Organic Solid - Irritant - Terminal Alkyne."

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][10] Journal of Medicinal Chemistry, 53(12), 4701-4719.[1][10]

Strategic Utilization of Methyl 3-ethynyl-4-methylbenzoate: From Kinase Inhibitor Scaffolds to Functional Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) is a specialized bifunctional building block characterized by an orthogonal reactivity profile.[1] It features a terminal alkyne (susceptible to Sonogashira coupling and cycloadditions) and a methyl ester (a masked carboxylic acid for amide bond formation).

Its primary industrial utility lies in the synthesis of "Type II" tyrosine kinase inhibitors (TKIs), most notably Ponatinib (Iclusig) . The molecule’s specific substitution pattern—the ortho-methyl group relative to the alkyne—is not merely incidental; it provides the necessary steric bulk to evade the "gatekeeper" mutations (e.g., T315I in BCR-ABL) that render first-generation inhibitors like Imatinib ineffective.

Part 1: Structural Analysis & Reactivity Profile

The utility of Methyl 3-ethynyl-4-methylbenzoate stems from its ability to serve as a rigid, linear linker between two pharmacophores while maintaining specific electronic and steric properties.

The "Ortho-Methyl" Effect

In medicinal chemistry, the methyl group at the C4 position (ortho to the alkyne) serves a critical function. In the context of BCR-ABL inhibition:

  • Conformational Lock: The methyl group restricts the rotation of the phenyl ring when bound in the kinase pocket, reducing the entropic penalty of binding.

  • Lipophilic Contact: It engages in Van der Waals interactions with the hydrophobic regions of the ATP-binding pocket (specifically the P-loop).

  • Mutation Evasion: Unlike hydrogen bond donors/acceptors that might be disrupted by mutations, the methyl group's steric bulk allows the inhibitor to accommodate the isoleucine residue in the T315I mutation.

Orthogonal Reactivity Map

The molecule possesses two distinct reactive centers that can be manipulated independently.

ReactivityMap Core Methyl 3-ethynyl-4-methylbenzoate Alkyne C3-Ethynyl Group (Terminal Alkyne) Core->Alkyne Ester C1-Methyl Ester (Masked Acid) Core->Ester Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Forms: Diaryl Alkynes Alkyne->Sonogashira Primary Route Click CuAAC Cycloaddition (Click Chemistry) Forms: Triazoles Alkyne->Click Secondary Route Hydrolysis Saponification (LiOH/NaOH) Forms: Carboxylic Acid Ester->Hydrolysis Deprotection Amidation Direct Amidation (AlMe3 mediated) Forms: Benzamides Ester->Amidation Direct Coupling

Figure 1: Orthogonal reactivity map demonstrating the independent derivatization pathways for the alkyne and ester moieties.[2][3]

Part 2: Primary Application – Synthesis of Ponatinib[4][5][6]

The most authoritative application of this molecule is as the "Linker-Tail" precursor in the convergent synthesis of Ponatinib. The synthesis typically follows a modular approach where the alkyne is coupled to a heteroaryl halide.

The Convergent Strategy

The synthesis generally involves coupling Methyl 3-ethynyl-4-methylbenzoate (or its hydrolyzed acid form) with a halogenated imidazo[1,2-b]pyridazine.

Why use the Ester? While the acid can be used, the methyl ester is often preferred in early steps because:

  • Solubility: It is significantly more soluble in organic solvents (DCM, THF) than the free acid, facilitating easier handling and purification.

  • Catalyst Compatibility: Free carboxylic acids can sometimes poison Pd catalysts or form unreactive salts with the copper co-catalyst in Sonogashira reactions.

Detailed Protocol: Sonogashira Coupling

This protocol describes the coupling of Methyl 3-ethynyl-4-methylbenzoate with 3-iodoimidazo[1,2-b]pyridazine.

Reagents:

  • Substrate A: Methyl 3-ethynyl-4-methylbenzoate (1.0 equiv)[1]

  • Substrate B: 3-Iodoimidazo[1,2-b]pyridazine (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv) or Pd(PPh₃)₄

  • Co-Catalyst: CuI (0.10 equiv)

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio) or pure Et₃N if solubility permits.

Step-by-Step Methodology:

  • Degassing (Critical): In a flame-dried Schlenk flask, dissolve Substrate B in anhydrous DMF/Et₃N. Sparge with Argon for 15 minutes. Oxygen presence leads to Glaser homocoupling (dimerization of the alkyne), which is the primary impurity.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI under a positive stream of Argon. The solution typically turns dark.

  • Alkyne Addition: Add Methyl 3-ethynyl-4-methylbenzoate (dissolved in minimal degassed DMF) dropwise via syringe.

  • Reaction: Stir at room temperature for 4–6 hours. If conversion is slow (monitored by LCMS), heat to 50°C. Note: Excessive heat (>80°C) can cause alkyne degradation.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, and wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is the methyl ester-linked intermediate.

Workflow Diagram

PonatinibSynthesis SM1 Methyl 3-ethynyl- 4-methylbenzoate Sono Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N SM1->Sono SM2 3-Iodoimidazo [1,2-b]pyridazine SM2->Sono Inter1 Coupled Ester Intermediate Sono->Inter1 C-C Bond Formation Hydro Hydrolysis LiOH, THF/H2O Inter1->Hydro Ester Cleavage Acid Carboxylic Acid Intermediate Hydro->Acid Amide Amide Coupling (HATU/DIPEA) + Piperazine Aniline Acid->Amide Product Ponatinib (Final Drug) Amide->Product

Figure 2: Convergent synthetic workflow for Ponatinib utilizing the methyl ester as the stable coupling partner.

Part 3: Secondary Applications & Materials Science[7]

Beyond pharmaceutical synthesis, the molecule serves as a high-value monomer in materials science due to its rigid, conjugated structure.

Functional Polymers (Polyacetylenes)

The terminal alkyne can undergo polymerization catalyzed by Rhodium (Rh) or Molybdenum (Mo) catalysts to form substituted polyacetylenes.

  • Application: These polymers are often used as membranes for gas separation or as precursors for conductive organic materials. The ester group allows for post-polymerization modification (e.g., hydrolysis to make the polymer water-soluble).

"Click" Chemistry Probes

In chemical biology, the molecule is used as a "tag." The ester can be conjugated to a drug or protein, leaving the alkyne free. This alkyne can then be reacted with an azide-fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for imaging purposes.

Part 4: Technical Specifications & Handling

Stability Profile
  • Oxidation: The terminal alkyne is moderately sensitive to oxidation upon prolonged exposure to air, leading to the formation of diyne dimers (Glaser coupling products).

  • Polymerization: Stable at room temperature in solid form. However, in concentrated solutions or presence of trace metals, it may oligomerize.

Storage Recommendations
  • Temperature: Store at 2–8°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass to prevent potential UV-induced isomerization or degradation.

Quantitative Data: Solubility Table
SolventSolubility (mg/mL)Suitability for Reaction
Dichloromethane (DCM) >100Excellent (Amidation/Esterification)
DMF >100Excellent (Sonogashira Coupling)
THF >80Good (Hydrolysis/Reduction)
Methanol ~20Moderate (Transesterification)
Water <0.1Poor (Requires co-solvent)

References

  • Ariad Pharmaceuticals, Inc. (2016). Processes for making ponatinib and intermediates thereof. U.S. Patent No. 9,493,473. Washington, DC: U.S. Patent and Trademark Office. Link

  • Shanghai Dehe Pharmaceutical Co., Ltd. (2014). Synthesis method of ponatinib. CN Patent No. 103570724A. Link

  • Houska, M., Stutz, B., & Seitz, O. (2021).[4] NCL-enabled synthesis of Bcr-Abl inhibitors. Chemical Science, 12(43), 14429-14436. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

Sources

Part 1: The Predominant Synthetic Route: Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-ethynyl-4-methylbenzoate

This guide provides a comprehensive overview of the synthetic methodologies for preparing Methyl 3-ethynyl-4-methylbenzoate, a valuable building block in medicinal chemistry and materials science. We will delve into the predominant synthetic strategy, the Sonogashira cross-coupling reaction, offering mechanistic insights, detailed protocols, and practical considerations. Furthermore, this guide will cover the synthesis of key precursors to ensure a holistic understanding of the entire synthetic pathway.

The most reliable and widely adopted method for synthesizing Methyl 3-ethynyl-4-methylbenzoate is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide.[1][2] Its tolerance for a wide range of functional groups and relatively mild reaction conditions make it an ideal choice for complex molecule synthesis.[1]

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper(I) co-catalyst cycle.[2][3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Methyl 3-iodo-4-methylbenzoate) to form a Pd(II) complex. This is the activation step for the aryl halide.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[3]

  • Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to yield the final product (Methyl 3-ethynyl-4-methylbenzoate) and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)-X (Complex B) Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)-C≡CR' (Complex C) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (R-C≡CR') CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Base, H-C≡CR' Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI

Caption: Figure 1: Simplified Sonogashira Catalytic Cycle

Key Starting Material: Methyl 3-iodo-4-methylbenzoate

The choice of starting material is critical for a successful coupling reaction. Methyl 3-iodo-4-methylbenzoate (CAS 90347-66-3) is the preferred precursor for this synthesis.[4]

  • Reactivity of the Halide: The reactivity of aryl halides in the oxidative addition step follows the trend I > Br > Cl.[1] The carbon-iodine bond is the weakest, allowing the reaction to proceed under milder conditions with lower catalyst loadings compared to the corresponding bromo or chloro derivatives.

  • Ester Functionality: The methyl ester is a robust functional group that is generally inert to the basic conditions of the Sonogashira reaction, preventing unwanted side reactions.

The Alkyne Source: Trimethylsilylacetylene (TMSA)

While acetylene gas can be used, it is often impractical and hazardous. A superior alternative is (Trimethylsilyl)acetylene (TMSA). This reagent is a liquid, making it easy to handle and measure accurately. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne's acidic proton. The typical strategy involves two steps:

  • Sonogashira Coupling: The coupling reaction is performed with TMSA to yield Methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate.

  • Deprotection: The TMS group is easily removed under mild basic conditions (e.g., potassium carbonate in methanol) to reveal the terminal alkyne. This deprotection can often be performed in the same pot, simplifying the workflow.[5]

Detailed Experimental Protocol

This protocol describes a reliable, two-step, one-pot procedure starting from Methyl 3-iodo-4-methylbenzoate.

Materials:

  • Methyl 3-iodo-4-methylbenzoate (1.0 equiv)

  • (Trimethylsilyl)acetylene (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

Workflow start Setup Inert Atmosphere (N₂ or Ar) dissolve Dissolve Methyl 3-iodo-4-methylbenzoate, Pd(PPh₃)₂Cl₂, and CuI in THF/TEA start->dissolve add_alkyne Add (Trimethylsilyl)acetylene (TMSA) dropwise dissolve->add_alkyne react Stir at room temperature (or gentle heat, e.g., 60°C) Monitor by TLC/LC-MS add_alkyne->react deprotect Add K₂CO₃ and Methanol to the reaction mixture react->deprotect Upon completion stir_deprotect Stir until TMS deprotection is complete deprotect->stir_deprotect workup Aqueous Workup: Add water, extract with Ethyl Acetate stir_deprotect->workup purify Purify by Flash Column Chromatography workup->purify product Methyl 3-ethynyl-4-methylbenzoate purify->product

Caption: Figure 2: Experimental Workflow for Synthesis

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add Methyl 3-iodo-4-methylbenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Solvent and Base Addition: Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture until all solids are dissolved. The solution may appear as a yellow-green suspension.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise via syringe. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours or until consumption of the starting material is confirmed by TLC or LC-MS. Gentle heating (e.g., 60 °C) can be applied to accelerate the reaction if necessary.[6]

  • In-Situ Deprotection: Once the coupling is complete, add methanol to the reaction mixture, followed by solid potassium carbonate (2.0 equiv).

  • Deprotection Monitoring: Stir at room temperature for 1-3 hours, monitoring the conversion of the TMS-protected intermediate to the final product.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure Methyl 3-ethynyl-4-methylbenzoate.

Optimization and Copper-Free Variants

While the described protocol is robust, certain applications may require optimization.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact reactivity. Bulky, electron-rich ligands can facilitate the coupling of less reactive aryl bromides or chlorides.[3][7]

  • Base: While triethylamine is common, other bases like diisopropylamine (DIPA) can be used. Inorganic bases such as cesium carbonate have also been employed, particularly in copper-free conditions.[8]

  • Copper-Free Sonogashira: The copper co-catalyst can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. Copper-free Sonogashira protocols have been developed to circumvent this issue, often requiring more specialized palladium catalysts or different reaction conditions.[3][7] These methods are particularly valuable in the synthesis of sensitive pharmaceutical intermediates where minimizing copper contamination is critical.

Part 2: Synthesis of the Key Precursor

A reliable supply of the starting material is paramount. Methyl 3-iodo-4-methylbenzoate is not always readily available and may need to be synthesized. A common route begins with 4-methyl-3-nitrobenzoic acid.

Precursor_Synthesis start 4-Methyl-3-nitrobenzoic Acid esterification Step 1: Esterification (MeOH, H₂SO₄) start->esterification nitro_ester Methyl 4-methyl-3-nitrobenzoate esterification->nitro_ester reduction Step 2: Nitro Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) nitro_ester->reduction amino_ester Methyl 3-amino-4-methylbenzoate reduction->amino_ester diazotization Step 3: Diazotization (NaNO₂, aq. Acid) amino_ester->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Step 4: Sandmeyer Iodination (KI) diazonium->sandmeyer final_product Methyl 3-iodo-4-methylbenzoate sandmeyer->final_product

Caption: Figure 3: Synthetic Route to Methyl 3-iodo-4-methylbenzoate

Protocol: Synthesis of Methyl 4-methyl-3-nitrobenzoate

This initial step protects the carboxylic acid as a methyl ester, which is more compatible with subsequent reduction steps.

  • Setup: To a solution of 4-methyl-3-nitrobenzoic acid (1.0 equiv) in methanol (approx. 0.5 M), add concentrated sulfuric acid (H₂SO₄) (0.1 equiv) dropwise.[9]

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield Methyl 4-methyl-3-nitrobenzoate, which is often pure enough for the next step.[9]

Protocol: Reduction, Diazotization, and Iodination

This three-step sequence transforms the nitro group into the required iodo group.

  • Nitro Reduction: Dissolve Methyl 4-methyl-3-nitrobenzoate in a suitable solvent (e.g., ethanol or ethyl acetate). Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation with H₂ gas and a Palladium on carbon (Pd/C) catalyst. This yields Methyl 3-amino-4-methylbenzoate.[10]

  • Diazotization: Dissolve the resulting amine in an aqueous acid solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt intermediate.

  • Sandmeyer Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (KI) in water. The diazonium group is displaced by iodide. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Work-up and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain Methyl 3-iodo-4-methylbenzoate.

Data Summary

The following table summarizes typical reaction conditions for the key Sonogashira coupling step.

Starting MaterialAlkyne PartnerCatalyst System (Pd/Cu)BaseSolventTemp. (°C)Yield (%)Reference
Methyl 3-iodo-4-methylbenzoateTMSAPd(PPh₃)₂Cl₂ / CuITriethylamineTHF60High[6]
Aryl Iodide (General)Terminal AlkynePd(PPh₃)₄ / CuITriethylamineDMFRT - 11080-95[2]
Aryl Bromide (General)Terminal AlkynePd(PhCN)₂Cl₂/P(t-Bu)₃ (Copper-Free)Cs₂CO₃DioxaneRT85-98[8]

Conclusion

The synthesis of Methyl 3-ethynyl-4-methylbenzoate is most effectively achieved via a palladium and copper-catalyzed Sonogashira cross-coupling reaction. The use of Methyl 3-iodo-4-methylbenzoate as the aryl halide and (trimethylsilyl)acetylene as the alkyne source provides a reliable and high-yielding route. Understanding the synthesis of the key iodo-precursor from commercially available materials ensures a complete and robust synthetic strategy. For applications requiring high purity and minimal metal contamination, copper-free Sonogashira variants present a valuable alternative. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important chemical building block.

References

  • Chemistry Steps. (n.d.). Alkyl Halides to Alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Preparation of Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. Retrieved from [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Alkynes by Elimination Reactions - Practice Problems. Retrieved from [Link]

  • (2021). Efficient Green Synthesis of Aryl Halides by Alkyne Functionalization. Hans Journal of Analytical Chemistry, 10(2).
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Global Chemical Market. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]

  • PMC. (2021, June 9). Recyclable Catalysts for Alkyne Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

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Methodological & Application

Application Note: Utilization of Methyl 3-ethynyl-4-methylbenzoate in the Synthesis of Next-Generation Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The development of third-generation Tyrosine Kinase Inhibitors (TKIs) was driven by the urgent clinical need to overcome the BCR-ABL T315I "gatekeeper" mutation, which confers severe resistance to early-generation therapies like Imatinib and Nilotinib[1]. The mutation replaces a threonine residue with a bulky isoleucine, creating a steric clash that physically blocks drug binding[1].

To bypass this, medicinal chemists designed molecules like Ponatinib and its analogs (e.g., GZD856 ) utilizing a rigid, linear carbon-carbon triple bond[1]. This alkyne linker acts as a molecular "spacer," projecting the right-hand pharmacophore into the hydrophobic pocket without clashing with the isoleucine side chain[1].

Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) is the critical, commercially available building block that provides this essential alkyne moiety[2]. It features a terminal alkyne ready for cross-coupling and a para-methylbenzoate core perfectly primed for downstream functionalization[2].

Pathway A 1st/2nd Gen TKIs (Flexible Linker) B BCR-ABL WT (Thr315) A->B Binds D BCR-ABL T315I (Bulky Ile315) A->D Attempts Binding C Effective Binding B->C E Steric Clash (Resistance) D->E F Ponatinib/GZD856 (Alkyne Linker) F->D Binds G Linear Geometry Bypasses Ile315 F->G Structural Trait H Restored Inhibition G->H

Fig 1. Structural rationale for alkyne-linked TKIs overcoming BCR-ABL T315I resistance.

Synthetic Strategy & Workflow

The construction of the diarylalkyne core relies on a highly efficient, sequential palladium-catalyzed Sonogashira cross-coupling strategy[1]. The workflow minimizes protecting group manipulations and leverages direct aminolysis to form the final drug scaffold.

Workflow N1 Methyl 3-iodo-4-methylbenzoate + TMS-Acetylene N2 Sonogashira Coupling (Pd catalyst, CuI, Base) N1->N2 N3 TMS-Protected Alkyne N2->N3 N4 Desilylation (K2CO3, MeOH) N3->N4 N5 Methyl 3-ethynyl-4-methylbenzoate N4->N5 N6 2nd Sonogashira Coupling (Heteroaryl Halide) N5->N6 N7 Diarylalkyne Intermediate N6->N7 N8 Amide Formation (Aniline, KOtBu) N7->N8 N9 Final TKI (e.g., Ponatinib) N8->N9

Fig 2. Step-by-step synthetic workflow for assembling diarylalkyne TKI scaffolds.

Detailed Experimental Protocols

The following protocols are engineered for high reproducibility, detailing the causality behind specific reagent choices and providing self-validating analytical checkpoints.

Synthesis of the Alkyne Building Block (Methyl 3-ethynyl-4-methylbenzoate)

This step establishes the alkyne handle via a protected acetylene intermediate[1].

  • Reagents: Methyl 3-iodo-4-methylbenzoate (10 mmol), trimethylsilylacetylene (10 mmol), Pd(dppf)Cl₂ (0.1 mmol), CuI (1 mmol), Et₃N (10 mL), MeCN (20 mL)[1].

  • Causality & Field Insights:

    • Catalyst Selection: While standard Pd(PPh₃)₄ is often used, we strongly recommend Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation by the sterically demanding ortho-methyl group on the benzoate ring[1].

    • Co-catalyst: CuI generates a highly nucleophilic copper acetylide in situ, facilitating rapid transmetalation.

    • Degassing: Rigorous argon sparging is mandatory. Trace oxygen will trigger Glaser homocoupling of the TMS-acetylene, consuming the reagent and creating a difficult-to-separate byproduct.

  • Procedure:

    • Combine the aryl iodide, Pd(dppf)Cl₂, and CuI in a Schlenk flask. Evacuate and backfill with Argon (3 cycles).

    • Add degassed MeCN and Et₃N, followed by TMS-acetylene. Stir at 80 °C for 2 hours[1].

    • Filter the cooled mixture through a Celite pad to remove insoluble Pd/Cu salts, then concentrate the filtrate.

    • Deprotection: Dissolve the residue in MeOH (25 mL) and treat with aqueous K₂CO₃ (60 mmol). Stir at room temperature for 3 hours[1]. Rationale: K₂CO₃ is a mild base that selectively cleaves the Si-C bond without hydrolyzing the methyl ester[3].

  • Self-Validating Steps: Monitor the desilylation via TLC (Hexane/EtOAc 9:1). Successful deprotection is confirmed by the disappearance of the non-polar TMS-alkyne spot. Validate the isolated product via ¹H NMR (CDCl₃): look for the characteristic terminal alkyne proton as a sharp singlet at δ ~3.28 ppm and the ester methoxy singlet at δ ~3.90 ppm[4]. LC-MS should show an m/z of 175 [M+H]⁺[1].

Diarylalkyne Core Assembly

This step couples the terminal alkyne to the heteroaromatic headgroup (e.g., 6-bromopyrazolo[1,5-a]pyrimidine for GZD856 or 3-iodoimidazo[1,2-b]pyridazine for Ponatinib)[1],[3].

  • Reagents: Methyl 3-ethynyl-4-methylbenzoate (2.2 mmol), Heteroaryl Halide (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.01 mmol), CuI (0.1 mmol), DIPEA (1.5 mmol), DMF (10 mL)[1].

  • Causality & Field Insights:

    • Solvent & Base: DMF is required due to the poor solubility of poly-nitrogenous heteroaromatics. DIPEA (N,N-diisopropylethylamine) is selected over Et₃N; its increased steric bulk prevents it from acting as a competing nucleophile against the electron-deficient heteroaryl halide[1].

  • Procedure:

    • Charge a vial with the alkyne, heteroaryl halide, DIPEA, and DMF. Degas thoroughly.

    • Add Pd(PPh₃)₂Cl₂ and CuI under a stream of Argon. Note: Adding catalysts last prevents premature activation and alkyne homocoupling.

    • Stir at 80 °C overnight, then quench with H₂O[1]. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography[1].

  • Self-Validating Steps: The reaction mixture will transition from a pale suspension to a deep brown, homogeneous solution. Validate completion via LC-MS, as TLC Rf values between the starting ester and the diarylalkyne product are often deceptively similar.

Direct Amide Formation (Ester Aminolysis)

The final step links the diarylalkyne core to a functionalized aniline[1].

  • Reagents: Diarylalkyne ester (0.5 mmol), substituted aniline (e.g., 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline) (0.5 mmol), KOtBu (3 mmol), anhydrous THF (20 mL)[1].

  • Causality & Field Insights: Traditional amide synthesis requires saponification of the ester to a carboxylic acid followed by activation with peptide coupling reagents (e.g., HATU). This two-step process is inefficient and risks degradation of the alkyne. Instead, Potassium tert-butoxide (KOtBu) is used to deprotonate the aniline, generating a highly reactive nitrogen anion that directly attacks the methyl ester[1].

  • Procedure:

    • Dissolve the ester and aniline in anhydrous THF (10 mL) and cool to -20 °C[1].

    • Slowly add a solution of KOtBu in THF (10 mL) dropwise[1]. Critical: The reaction is exothermic; maintaining an internal temperature below -10 °C during addition prevents decomposition.

    • Stir for 1 hour at -20 °C, then warm to room temperature and stir for 8 hours[1].

  • Self-Validating Steps: Successful conversion is definitively proven by the disappearance of the ester methoxy singlet (δ ~3.90 ppm) in the ¹H NMR spectrum of the crude mixture, replaced by a downfield amide N-H proton signal (δ >10.0 ppm)[4].

Quantitative Data & Yield Optimization

The table below summarizes validated reaction conditions from the literature for the synthesis of the Methyl 3-ethynyl-4-methylbenzoate building block, demonstrating the robustness of the Sonogashira/Deprotection sequence.

EntryStarting MaterialCatalyst SystemAlkyne SourceDeprotection ConditionsOverall YieldReference
1Methyl 3-iodo-4-methylbenzoatePd(dppf)Cl₂ / CuITMS-AcetyleneK₂CO₃, MeOH, RT, 3 h90.0%GZD856 Synthesis[1]
2Methyl 3-bromo-4-methylbenzoatePd-TPGS (1500 ppm) / CuITES-AcetyleneK₂CO₃, MeOH/THF, 45 °C, 5 h84.6%Ponatinib Synthesis[3]
3Methyl 3-iodo-4-methylbenzoatePd(PPh₃)₂Cl₂ / CuITMS-AcetyleneTBAF, THF, 0 °C, 1 h88.0%DDR Inhibitor Synthesis[4]

Note: The use of the aryl iodide (Entries 1 & 3) generally allows for milder conditions and higher yields compared to the aryl bromide (Entry 2), though the bromide can be successfully coupled using specialized micellar catalysis (Pd-TPGS)[3].

References

  • Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance. National Institutes of Health (PMC). 1

  • Methyl 3-ethynyl-4-methylbenzoate | 1255099-13-8. Sigma-Aldrich. 2

  • Electronic Supplementary Information: Synthesis of ponatinib. The Royal Society of Chemistry. 3

  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. ACS Publications. 4

Sources

Application Note: Methyl 3-Ethynyl-4-Methylbenzoate in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation targeted therapeutics relies heavily on bifunctional building blocks that offer orthogonal reactivity. Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of tyrosine kinase inhibitors designed to overcome drug resistance[1]. Featuring a terminal alkyne, an unactivated methyl ester, and a sterically active ortho-methyl group, this scaffold enables rapid diversification through cross-coupling and amidation chemistries. This application note provides a comprehensive guide to utilizing this building block, detailing the mechanistic rationale behind its structural features and providing field-validated protocols for its integration into drug discovery pipelines.

Structural & Mechanistic Rationale

The architectural value of methyl 3-ethynyl-4-methylbenzoate lies in its highly specific functional group presentation:

  • The Terminal Alkyne (Rigid Linker): The ethynyl group serves as a rigid, linear spacer. In the context of Bcr-Abl inhibitors (such as Ponatinib and GZD856), the carbon-carbon triple bond is mechanistically essential. It lacks protruding hydrogen atoms, allowing the molecule to thread through the sterically restricted hydrophobic pocket caused by the T315I "gatekeeper" mutation (threonine mutated to the bulkier isoleucine) [1].

  • The Methyl Ester (Latent Electrophile): The ester provides a stable handle that survives the basic and transition-metal-catalyzed conditions of alkyne functionalization. It can later be directly amidated using strong bases, bypassing the need for saponification and expensive peptide coupling reagents.

  • The Ortho-Methyl Group (Conformational Lock): The methyl group adjacent to the alkyne restricts the rotational degrees of freedom of the resulting diarylalkyne axis, locking the molecule into a bioactive conformation that maximizes binding affinity within the kinase hinge region.

Orthogonal Synthetic Workflows

The true utility of this intermediate is its orthogonal reactivity. The alkyne can be selectively reacted via Sonogashira coupling or CuAAC (Click chemistry) without disturbing the ester. Subsequently, the ester can be functionalized to append solubilizing groups or target-binding motifs.

Workflow SM Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) SM->Sonogashira Alkyne Reactivity Click CuAAC Click Chemistry (Triazole Formation) SM->Click Alkyne Reactivity Inter1 Diarylalkyne Intermediate Sonogashira->Inter1 Inter2 1,4-Disubstituted Triazole Click->Inter2 Amidation1 Direct Ester Amidation (KOtBu / THF) Inter1->Amidation1 Ester Reactivity Amidation2 Direct Ester Amidation (KOtBu / THF) Inter2->Amidation2 Ester Reactivity API1 Targeted Kinase Inhibitors (e.g., GZD856) Amidation1->API1 API2 Novel Peptidomimetics / PROTAC Linkers Amidation2->API2

Orthogonal synthetic workflow leveraging methyl 3-ethynyl-4-methylbenzoate.

Validated Experimental Protocols

The following protocols detail the synthesis of the Bcr-Abl inhibitor GZD856, demonstrating the sequential functionalization of the alkyne and ester moieties [1]. These procedures are designed to be self-validating, with clear causality for each reagent choice.

Protocol A: Sonogashira Coupling (Alkynylation of Heteroaryl Halides)

Objective: To couple the terminal alkyne with a heteroaryl halide (e.g., 6-bromopyrazolo[1,5-a]pyrimidine) to form the rigid diarylalkyne core.

Mechanistic Insight: The use of Palladium(II) alongside a Copper(I) co-catalyst facilitates a smooth transmetallation cycle.


-Diisopropylethylamine (DIPEA) is selected over triethylamine to minimize base-catalyzed side reactions and provide optimal solubility in DMF.

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial equipped with a rubber septum, add methyl 3-ethynyl-4-methylbenzoate (1.1 equiv, ~385 mg) and the heteroaryl bromide (1.0 equiv, ~396 mg).

  • Catalyst Loading: Add

    
     (0.005 equiv) and CuI (0.05 equiv). Crucial Step: The low palladium loading is sufficient due to the high reactivity of the unhindered terminal alkyne.
    
  • Solvent & Base: Dissolve the mixture in anhydrous DMF (10 mL) and add DIPEA (0.75 equiv).

  • Degassing: Subject the mixture to three cycles of vacuum/argon backfilling. Oxygen must be rigorously excluded to prevent Glaser homocoupling of the alkyne.

  • Reaction: Heat the mixture to 80 °C and stir overnight (approx. 12-14 hours).

  • Workup: Quench the reaction with distilled

    
     (20 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the diarylalkyne methyl ester.

Protocol B: Direct Ester Amidation via Potassium tert-Butoxide

Objective: To convert the unactivated methyl ester directly into an amide using a complex aniline derivative, bypassing ester hydrolysis.

Mechanistic Insight: Standard amidation requires hydrolyzing the ester to a carboxylic acid and using coupling reagents (e.g., HATU, EDC). By using Potassium tert-butoxide (KOtBu), the aniline is deprotonated to form a highly nucleophilic anilide anion, which directly attacks the ester carbonyl. The reaction is initiated at -20 °C to prevent nucleophilic attack on the alkyne and to suppress ester enolization.

Step-by-Step Procedure:

  • Preparation: Dissolve the diarylalkyne methyl ester from Protocol A (1.0 equiv, ~145 mg) and the target aniline derivative (1.0 equiv) in anhydrous THF (10 mL) under an argon atmosphere.

  • Cooling: Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.

  • Activation: Slowly add a solution of KOtBu (6.0 equiv, ~336 mg) in anhydrous THF (10 mL) dropwise over 15 minutes. Crucial Step: The large excess of KOtBu ensures complete formation of the anilide anion and drives the equilibrium of the transamidation forward.

  • Reaction: Stir at -20 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 8 hours.

  • Workup: Evaporate the THF under reduced pressure. Re-dissolve the crude residue in Ethyl Acetate and wash with saturated aqueous

    
     to neutralize the strong base.
    
  • Purification: Dry the organic layer, concentrate, and purify via reverse-phase HPLC or recrystallization to isolate the final active pharmaceutical ingredient (API).

Quantitative Data Summary

To aid in experimental planning, the expected parameters and yields for the functionalization of methyl 3-ethynyl-4-methylbenzoate are summarized below.

Reaction TypeReagents & CatalystsTemp (°C)Time (h)Expected Yield (%)Primary Application
Sonogashira Coupling

, CuI, DIPEA, DMF
80 °C12 - 1485 - 92%Kinase hinge-binder attachment
CuAAC (Click)

, Sodium Ascorbate, tBuOH/

25 °C4 - 6> 95%Triazole linker formation
Direct Amidation KOtBu, Aniline derivative, THF-20 to 25 °C970 - 78%Solvent-exposed motif attachment
Saponification LiOH or K₂CO₃, MeOH/

25 °C3> 98%Carboxylic acid generation

Pharmacological Application: Overcoming the T315I Mutation

The ultimate validation of this building block is its role in synthesizing APIs like GZD856 [1]. The T315I mutation in Bcr-Abl kinase confers resistance to first-generation inhibitors like Imatinib. The linear geometry of the alkyne derived from methyl 3-ethynyl-4-methylbenzoate avoids steric clash with the bulky isoleucine residue, successfully inhibiting the kinase and shutting down downstream oncogenic signaling pathways (STAT5 and CrkL), ultimately inducing apoptosis in leukemic cells.

Pathway Drug Alkyne-Linked Inhibitor (e.g., GZD856) BcrAbl Bcr-Abl T315I Mutant Kinase Drug->BcrAbl Potent Inhibition via Alkyne Linker Substrates Downstream Effectors (STAT5, CrkL) BcrAbl->Substrates Phosphorylation Prolif Leukemic Cell Proliferation Substrates->Prolif Promotes Apoptosis Cellular Apoptosis Substrates->Apoptosis Suppresses

Mechanism of action for alkyne-linked inhibitors overcoming Bcr-Abl T315I resistance.

References

  • Title: Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Application Notes and Protocols for the Use of Methyl 3-ethynyl-4-methylbenzoate in Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Transformative Power of Click Chemistry and the Role of Terminal Alkynes

In the landscape of modern chemical synthesis, particularly within the realms of drug discovery, bioconjugation, and materials science, the advent of "click chemistry" has been nothing short of revolutionary.[1][2][3] Coined by K. Barry Sharpless, this concept champions a suite of reactions that are modular, high-yielding, and generate minimal and inoffensive byproducts.[1][2] At the heart of this chemical philosophy lies the pursuit of reactions that are not only efficient but also bioorthogonal, meaning they can proceed within a living system without interfering with native biochemical processes.[1]

Among the arsenal of click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the gold standard.[4][5] This reaction forges a stable triazole linkage between a terminal alkyne and an azide, two functional groups that are largely absent from biological systems, thus ensuring exquisite selectivity.[6][7] The terminal alkyne, therefore, serves as a critical handle for a vast array of chemical modifications and conjugations.

This application note provides a detailed guide to the use of a specific terminal alkyne, Methyl 3-ethynyl-4-methylbenzoate , in click chemistry. We will delve into the practical aspects of its application, providing robust protocols and expert insights to empower researchers in their scientific endeavors.

Featured Alkyne: Methyl 3-ethynyl-4-methylbenzoate - A Versatile Building Block

Methyl 3-ethynyl-4-methylbenzoate is an aromatic terminal alkyne that offers a unique combination of functionalities. Its structure comprises a terminal alkyne for click conjugation, a methyl ester that can be further modified (e.g., through hydrolysis to a carboxylic acid for subsequent amide coupling), and a substituted benzene ring that provides a rigid scaffold. These features make it an attractive building block for a variety of applications, from the synthesis of small molecule libraries to the functionalization of biomolecules.

Chemical Properties:

  • CAS Number: 1255099-13-8[8][9]

  • Molecular Formula: C₁₁H₁₀O₂[8][9]

  • Molecular Weight: 174.19 g/mol

Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4][10] The catalyst can be introduced directly as a Cu(I) salt or, more commonly, generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent like sodium ascorbate.[10][11][12] The addition of a stabilizing ligand for the Cu(I) ion, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and prevent catalyst disproportionation.[13]

The resulting 1,4-disubstituted 1,2,3-triazole is exceptionally stable to a wide range of chemical and biological conditions, making it an ideal linker.

Detailed Protocol: CuAAC with Methyl 3-ethynyl-4-methylbenzoate

This protocol provides a general method for the CuAAC reaction between Methyl 3-ethynyl-4-methylbenzoate and an azide-containing molecule. Optimization may be required depending on the specific substrates.

Experimental Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Reaction and Monitoring cluster_workup Work-up and Purification A Prepare stock solutions: - Methyl 3-ethynyl-4-methylbenzoate in DMSO - Azide-containing molecule in appropriate solvent - CuSO4 in water - Sodium Ascorbate in water (prepare fresh) - THPTA in water B In a reaction vessel, combine: - Azide solution - Methyl 3-ethynyl-4-methylbenzoate solution A->B Step 1 C Add THPTA solution B->C Step 2 D Add CuSO4 solution C->D Step 3 E Initiate reaction by adding fresh Sodium Ascorbate solution D->E Step 4 F Incubate at room temperature with gentle stirring E->F Step 5 G Monitor reaction progress by TLC or LC-MS F->G Step 6 H Quench the reaction (optional) G->H Step 7 I Extract the product with an organic solvent H->I Step 8 J Purify by flash column chromatography I->J Step 9

Caption: A generalized workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Methyl 3-ethynyl-4-methylbenzoate in anhydrous DMSO.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO, DMF, or a water/t-BuOH mixture).

    • Prepare a 100 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.

    • Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a 100 mM stock solution of a copper-chelating ligand like THPTA in deionized water.[13]

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide-containing molecule (1.0 equivalent).

    • Add the Methyl 3-ethynyl-4-methylbenzoate stock solution (1.0-1.2 equivalents).

    • Add the THPTA stock solution to a final concentration of 5-25 mol%.

    • Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.[11]

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,2,3-triazole product.[11]

Applications in Drug Discovery and Bioconjugation

The modular nature of click chemistry makes it an invaluable tool in drug discovery and bioconjugation.[6][14][] Methyl 3-ethynyl-4-methylbenzoate can be readily incorporated into various molecular scaffolds to generate novel chemical entities for screening and lead optimization.[]

Example Application: Synthesis of a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Click chemistry is frequently used to connect the target-binding and E3 ligase-binding moieties via a linker.

PROTAC_Synthesis cluster_reactants Starting Materials cluster_click CuAAC Reaction cluster_intermediate Intermediate cluster_modification Further Modification A Target-binding moiety with azide group C Click Reaction (CuSO4, NaAsc, THPTA) A->C B Methyl 3-ethynyl-4-methylbenzoate B->C D Triazole-linked intermediate with methyl ester C->D E Hydrolysis of methyl ester to carboxylic acid D->E F Amide coupling with E3 ligase-binding moiety E->F G Final PROTAC Molecule F->G

Caption: Synthetic strategy for a PROTAC using Methyl 3-ethynyl-4-methylbenzoate.

In this workflow, the terminal alkyne of Methyl 3-ethynyl-4-methylbenzoate is "clicked" with an azide-functionalized target-binding molecule. The resulting methyl ester can then be hydrolyzed to a carboxylic acid, which serves as a handle for amide bond formation with an E3 ligase-binding moiety, thus completing the synthesis of the PROTAC.

Quantitative Data Summary

The following table provides typical parameters for CuAAC reactions. These should be considered as starting points and may require optimization for specific substrates.

ParameterRecommended RangeRationale
Alkyne to Azide Ratio 1.0 - 1.2 : 1.0A slight excess of one reagent can drive the reaction to completion.
CuSO₄ Concentration 1 - 5 mol%Catalytic amount; higher concentrations may not improve yield and can be cytotoxic in biological systems.[17]
Sodium Ascorbate Conc. 5 - 10 mol%Should be in excess of CuSO₄ to maintain the Cu(I) oxidation state.[11]
Ligand (e.g., THPTA) Conc. 5 - 25 mol%Typically a 1:1 to 5:1 ratio with CuSO₄ to stabilize the catalyst and accelerate the reaction.[12]
Solvent t-BuOH/H₂O (1:1), DMSO, DMFChoice depends on the solubility of the reactants.[11]
Temperature 20 - 25 °C (Room Temp)The reaction is typically efficient at room temperature.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS for completion.
Expected Yield > 90%Click chemistry is known for its high yields.[]

Safety Considerations

  • Organic Azides: While many organic azides are stable, small organic azides can be explosive.[18] Always handle azides with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. For unknown azides, it is prudent to perform reactions on a small scale initially.

  • Copper Catalyst: Copper salts can be toxic.[17] Avoid inhalation of dust and contact with skin and eyes. For applications in living systems, the use of copper-chelating ligands is crucial to mitigate cytotoxicity.[17] Alternatively, for in vivo applications, consider strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction.[19][20]

Conclusion

Methyl 3-ethynyl-4-methylbenzoate is a valuable and versatile building block for researchers employing click chemistry. Its terminal alkyne provides a reliable handle for CuAAC reactions, while the aromatic scaffold and modifiable methyl ester offer opportunities for diverse applications in drug discovery, bioconjugation, and materials science. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this reagent in your research endeavors.

References

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC. (URL: [Link])

  • A Recent Concept of Importance: Click Chemistry - Progress in Chemical and Biochemical Research. (URL: [Link])

  • Full article: Advances in click chemistry for drug discovery and development. (URL: [Link])

  • Unfolding Potential of Click Chemistry in Bioconjugation: A Review | ChemRxiv. (URL: [Link])

  • Recent updates in click and computational chemistry for drug discovery and development. (URL: [Link])

  • Click Chemistry Conjugations - PMC. (URL: [Link])

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (URL: [Link])

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (URL: [Link])

  • A Recent Concept of Importance: Click Chemistry. (URL: [Link])

  • An Insight Into Click Chemistry - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (URL: [Link])

  • Review Article Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity - Applied Chemical Engineering. (URL: [Link])

  • Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. (URL: [Link])

  • What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? (URL: [Link])

  • The growing applications of click chemistry - Roeder Research Lab. (URL: [Link])

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - RSC Publishing - Rsc.org. (URL: [Link])

  • New Agent Unlocks Click Chemistry Technique for Safe Biomolecular Labeling in Live Cells. (URL: [Link])

  • What is click chemistry? Can anyone explain in simple terms - Reddit. (URL: [Link])

  • Click chemistry - Wikipedia. (URL: [Link])

  • Synthesis of methyl 3-methoxy-4-methylbenzoate - PrepChem.com. (URL: [Link])

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

Sources

Application Note: Optimized Sonogashira Coupling of Methyl 3-ethynyl-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This Application Note details the reaction parameters for the cross-coupling of Methyl 3-ethynyl-4-methylbenzoate (1) with various aryl halides. This specific alkyne is a critical pharmacophore intermediate, most notably utilized in the synthesis of Ponatinib (Iclusig) , a BCR-ABL tyrosine kinase inhibitor.

The coupling of (1) presents a unique set of chemical challenges:

  • Steric Congestion: The methyl group at the C4 position (ortho to the alkyne) creates steric bulk that can retard the transmetallation step.

  • Electronic Deactivation: The methyl ester at C1 renders the aromatic ring electron-deficient. While this increases the acidity of the terminal alkyne proton (

    
    ), facilitiating deprotonation, it also modulates the nucleophilicity of the resulting acetylide.
    
  • Chemo-selectivity: The ester moiety is susceptible to hydrolysis under harsh basic conditions, necessitating mild, non-nucleophilic bases.

This guide provides two validated protocols: a Standard Catalytic System (High Throughput) and a Copper-Free Variant (High Precision/Glaser-Free).

Mechanistic Logic & Critical Process Parameters

The Sonogashira coupling proceeds via two interconnected catalytic cycles: the Palladium cycle (oxidative addition, transmetallation, reductive elimination) and the Copper cycle (alkyne activation).

The Ortho-Effect in Transmetallation

In the coupling of Methyl 3-ethynyl-4-methylbenzoate, the Transmetallation step is the rate-determining bottleneck. The C4-methyl group creates a "picket fence" effect. If the incoming Aryl-Pd-X complex is also bulky, the transfer of the acetylide from Copper to Palladium is kinetically hindered.

Implication: Ligands with smaller cone angles (e.g., dppf) or flexible steric bulk are often superior to rigid, bulky phosphines when coupling with ortho-substituted aryl halides.

Visualization: Catalytic Cycle & Steric Checkpoints

SonogashiraMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X adds to Pd) Start->OxAdd + Ar-X TransMet Transmetallation (CRITICAL STEP) OxAdd->TransMet + Cu-Acetylide Isom Cis/Trans Isomerization TransMet->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Start - Product CuCycle Copper Cycle (Alkyne Activation) CuCycle->TransMet Steric Clash Risk (Ortho-Me)

Figure 1: The catalytic cycle highlighting the Transmetallation step where the C4-methyl group of the substrate interacts with the catalyst center.

Optimization Matrix

The following table summarizes the effects of critical variables specifically for Methyl 3-ethynyl-4-methylbenzoate.

VariableRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ dppf (bidentate) prevents

-hydride elimination (if alkyl halides are used) and is robust. Pd(PPh₃)₄ is standard but air-sensitive.
Co-Catalyst CuI (1-5 mol%) Essential for rate acceleration. Warning: High Cu loading promotes Glaser homocoupling (dimerization of the alkyne).
Base DIPEA or Et₃N Non-nucleophilic amine bases prevent ester hydrolysis. Avoid hydroxide/alkoxide bases.
Solvent DMF or THF DMF solubilizes the polar ester substrate best. THF is preferred if workup requires simple evaporation.
Atmosphere Argon (Strict) Oxygen causes rapid homocoupling of the alkyne, consuming the starting material before cross-coupling occurs.

Experimental Protocols

Protocol A: Standard High-Yield Conditions (Pd/Cu)

Best for: Routine synthesis, coupling with Aryl Iodides/Bromides, Ponatinib analog synthesis.

Reagents:

  • Methyl 3-ethynyl-4-methylbenzoate (1.0 equiv)

  • Aryl Halide (1.1 equiv)[1]

  • Pd(dppf)Cl₂[2]·DCM (3-5 mol%)

  • CuI (2-5 mol%)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Solids Charge: Add the Pd catalyst, CuI, Methyl 3-ethynyl-4-methylbenzoate, and Aryl Halide (if solid) to the vial.

    • Note: If the Aryl Halide is a liquid, add it after the solvent.

  • Degassing (Crucial): Cap the vessel. Evacuate and backfill with Argon three times.

    • Why: This specific alkyne is prone to oxidative dimerization (Glaser coupling) in the presence of Cu and O₂.

  • Solvent Addition: Inject anhydrous DMF and DIPEA via syringe through the septum.

  • Reaction:

    • For Aryl Iodides: Stir at Room Temperature for 4–12 hours.

    • For Aryl Bromides: Heat to 60–80°C for 12–24 hours.

  • Monitoring: Monitor via LC-MS. Look for the product mass and the disappearance of the alkyne (M+H = 175.07 for the starting material).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Copper-Free Conditions

Best for: Coupling with electron-deficient Aryl Chlorides, or when Homocoupling (Glaser) is a major side product.

Reagents:

  • Methyl 3-ethynyl-4-methylbenzoate (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%) — Ligand essential for Cu-free turnover.

  • Cs₂CO₃ (2.0 equiv)

  • Acetonitrile (MeCN) or Toluene

Methodology:

  • Charge Pd(OAc)₂, XPhos, Cs₂CO₃, and the alkyne substrate into the reaction vessel.

  • Evacuate/Backfill with Argon (3 cycles).

  • Add degassed MeCN and the Aryl Halide.

  • Heat to 80°C for 16 hours.

    • Mechanism:[3][4][5] The high basicity of Cs₂CO₃ combined with the electron-rich XPhos ligand facilitates the "de-protonation/palladation" sequence without Copper.

Troubleshooting & Quality Control

Decision Tree for Low Yields

Troubleshooting Problem Low Yield / Incomplete Reaction Check1 Is Alkyne Dimer Present? (Glaser Product) Problem->Check1 Check2 Is Ester Hydrolyzed? Check1->Check2 No Sol1 Action: Degas solvent longer. Switch to Protocol B (Cu-Free). Check1->Sol1 Yes Check3 Starting Material Remains? Check2->Check3 No Sol2 Action: Switch base to Et3N. Ensure solvent is dry. Check2->Sol2 Yes Sol3 Action: Increase Temp to 90°C. Use Pd(tBu3P)2 catalyst. Check3->Sol3 Yes

Figure 2: Diagnostic workflow for reaction failure analysis.

QC Checkpoints
  • Color Change:

    • Standard: Reaction mixture usually turns dark brown/black (active Pd).

    • Warning: A persistent green/blue hue indicates oxidized Copper species, suggesting oxygen contamination (Reaction will stall).

  • NMR Validation:

    • The terminal alkyne proton of the starting material appears as a singlet around ~3.3-3.5 ppm . Successful coupling is confirmed by the disappearance of this peak.

References

  • Ponatinib Synthesis & Intermediates

    • Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry2010, 53(12), 4701–4719.
  • Copper-Free Sonogashira Methodologies

    • Liang, Y., et al. "Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides." Journal of Organic Chemistry2006, 71(1), 379–381.
  • General Sonogashira Review (Mechanism & Conditions)

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews2007, 107(3), 874–922.

Sources

synthesis of substituted alkynes from Methyl 3-ethynyl-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Substituted Alkynes from Methyl 3-ethynyl-4-methylbenzoate: An Application Note for Targeted Kinase Inhibitor Development

Executive Summary & Chemical Significance

Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) is a highly privileged building block in modern medicinal chemistry, serving as the critical structural foundation for several third-generation kinase inhibitors. The terminal alkyne acts as a rigid, linear spacer that perfectly accommodates the "hinge region" of kinases, while the adjacent methyl group provides essential hydrophobic interactions to overcome gatekeeper mutations (such as the BCR-ABL1 T315I mutation targeted by Ponatinib and GZD856)[1].

This application note details the robust, two-stage synthetic sequence required to convert this commercial starting material into complex diarylalkyne active pharmaceutical ingredients (APIs). By employing a carefully optimized Sonogashira cross-coupling followed by a direct, low-temperature amidation, researchers can rapidly generate diverse libraries of kinase inhibitors without the need for intermediate ester saponification[2].

Mechanistic Rationale: The Sonogashira & Direct Amidation Sequence

To build the diarylalkyne scaffold, a palladium-catalyzed, copper-cocatalyzed Sonogashira cross-coupling is employed.

  • The Role of Palladium and Copper: The Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of a heteroaryl halide. Simultaneously, Copper(I) iodide reacts with the terminal alkyne of methyl 3-ethynyl-4-methylbenzoate in the presence of an amine base to form a highly nucleophilic copper acetylide.

  • Transmetalation Causality: The copper acetylide facilitates transmetalation with the Pd(II) intermediate much faster than the alkyne alone. Without copper, the reaction requires higher temperatures and prolonged times, leading to degradation.

  • Direct Amidation Causality: Traditional peptide coupling requires hydrolyzing the methyl ester to a carboxylic acid. To bypass this, we utilize Potassium tert-butoxide (KOtBu). KOtBu deprotonates the aniline derivative to generate a highly reactive amide anion, which directly attacks the unreactive methyl ester, streamlining the synthesis and improving overall throughput[1].

Mechanism Pd0 Pd(0) L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Pd(II) L2 (Ar)(X) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_alk Pd(II) L2 (Ar)(C≡CR) Trans->PdII_alk RedElim Reductive Elimination PdII_alk->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuCycle Cu-Acetylide Formation CuCycle->Trans Cu-C≡CR

Sonogashira coupling catalytic cycle highlighting Pd/Cu co-catalysis and transmetalation.

Process Optimization & Quantitative Data

The selection of solvent, base, and catalyst profoundly impacts the efficiency of the Sonogashira coupling. The table below summarizes the quantitative optimization data for coupling methyl 3-ethynyl-4-methylbenzoate with deactivated heteroaryl halides (e.g., 6-bromopyrazolo[1,5-a]pyrimidine).

EntryCatalyst (mol%)Co-CatalystBaseSolventTemp (°C)Yield (%)Causality & Observations
1 Pd(PPh3)2Cl2 (0.5%) CuI (5%) DIPEA DMF 80 90.0 Optimal. DMF ensures solubility of polar heteroaryl halides; DIPEA prevents side reactions[1].
2Pd(dppf)Cl2 (1.0%)CuI (10%)Et3NMeCN8082.5Good yield, but intermediate precipitation can stall the reaction prematurely.
3Pd(PPh3)4 (5.0%)NoneEt3NDMF8045.0Copper-free conditions lead to sluggish transmetalation and incomplete conversion.
4Pd(PPh3)2Cl2 (0.5%)CuI (5%)DIPEADMF2515.0Insufficient thermal energy for the oxidative addition of electron-rich halides.

Self-Validating Experimental Protocols

The following workflows represent a self-validating system. In-process controls (like TLC monitoring and specific color changes) are included to ensure the operator can verify the success of each step before proceeding.

Workflow A Methyl 3-ethynyl- 4-methylbenzoate C Pd/Cu Catalysis (Sonogashira) A->C B Heteroaryl Halide B->C D Diarylalkyne Intermediate C->D Yield > 85% E Direct Amidation (KOtBu, THF) D->E F Target Kinase Inhibitor E->F Yield > 70%

Synthetic workflow from Methyl 3-ethynyl-4-methylbenzoate to diarylalkyne kinase inhibitors.

Protocol A: Sonogashira Coupling (Synthesis of Diarylalkyne Intermediate)

Objective: Couple methyl 3-ethynyl-4-methylbenzoate with a heteroaryl halide (e.g., 6-bromopyrazolo[1,5-a]pyrimidine).

  • Reagent Charging: To an oven-dried vial equipped with a magnetic stir bar and a rubber septum, add methyl 3-ethynyl-4-methylbenzoate (385 mg, 2.2 mmol, 1.1 equiv) and the heteroaryl halide (2.0 mmol, 1.0 equiv)[1].

  • Solvent & Base Addition: Inject anhydrous DMF (10 mL) and N,N-diisopropylethylamine (DIPEA) (193 mg, 1.5 mmol). Causality: DMF is required to fully solubilize the polar heteroaryl halide, while DIPEA acts as the proton acceptor for the in situ generation of the copper acetylide.

  • Catalyst Addition: Quickly remove the septum and add Pd(PPh3)2Cl2 (7 mg, 0.01 mmol) and CuI (19 mg, 0.1 mmol).

  • Critical Degassing Step: Immediately replace the septum. Subject the mixture to three cycles of vacuum/argon backfilling. Causality: Trace oxygen will cause the terminal alkyne to undergo Glaser homocoupling (forming a diyne impurity), drastically reducing the yield.

  • Reaction Execution: Heat the mixture to 80 °C and stir overnight. The solution will typically transition from a pale yellow to a deep brown/black color, indicating the formation of active Pd(0) species.

  • Workup & Validation: Cool to room temperature and quench with H2O (20 mL). Extract with Ethyl Acetate (3 × 50 mL). The aqueous wash is critical to remove the DMF and DIPEA salts. Dry the combined organic layers over Na2SO4, concentrate, and purify via flash chromatography. The product should isolate as a distinct white to pale-yellow solid[1].

Protocol B: Late-Stage Direct Amidation

Objective: Convert the methyl ester intermediate into the final active amide (e.g., coupling with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline).

  • Preparation: Dissolve the diarylalkyne methyl ester (0.5 mmol, 1.0 equiv) and the target aniline (0.5 mmol, 1.0 equiv) in anhydrous THF (10 mL) under an argon atmosphere.

  • Thermal Control: Cool the reaction flask strictly to −20 °C using a dry ice/ethylene glycol bath. Causality: Adding the strong base at room temperature can lead to the decomposition of the aniline or unwanted side reactions at the alkyne linker.

  • Activation: Slowly add a solution of Potassium tert-butoxide (336 mg, 3 mmol, 6.0 equiv) dissolved in anhydrous THF (10 mL) dropwise over 15 minutes[1].

  • Propagation: Stir at −20 °C for 1 hour to allow the formation of the aniline anion, then slowly remove the cooling bath, allowing the mixture to warm to room temperature. Stir for an additional 8 hours.

  • Isolation: Evaporate the THF under reduced pressure. Re-dissolve the crude residue in Ethyl Acetate, wash with brine, dry, and purify via flash chromatography to yield the final targeted kinase inhibitor.

References

  • Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance Source: National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Application Note: Continuous Flow Sonogashira Coupling for the Synthesis of Methyl 3-ethynyl-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-ethynyl-4-methylbenzoate is a critical terminal alkyne building block utilized extensively in the synthesis of third-generation BCR-ABL tyrosine kinase inhibitors, most notably Ponatinib (Iclusig) and GZD856[1][2]. Traditional batch synthesis of this intermediate via the Sonogashira cross-coupling reaction is often bottlenecked by scalability issues, catalyst degradation, and the formation of Glaser homocoupling byproducts.

Transitioning this synthesis to a continuous flow paradigm provides unprecedented control over mass transfer, heat dissipation, and residence time[3]. This application note details the mechanistic rationale, system architecture, and validated protocols for synthesizing Methyl 3-ethynyl-4-methylbenzoate and its downstream application in active pharmaceutical ingredient (API) development.

Mechanistic Rationale: Overcoming Batch Limitations

The Sonogashira coupling relies on a dual catalytic cycle: a palladium-catalyzed cross-coupling (oxidative addition, transmetalation, reductive elimination) and a copper-catalyzed cycle (formation of the copper acetylide)[4].

Causality in Experimental Design:

  • Suppression of Glaser Homocoupling: In batch reactors, adventitious oxygen promotes the oxidative homocoupling of the terminal alkyne, consuming expensive starting materials and complicating purification. Continuous flow systems operate with zero headspace. By degassing the solvent lines prior to pumping, the flow reactor maintains a strictly anaerobic environment, driving homocoupling down to <1%[4][5].

  • Phase Management via Back Pressure: Trimethylsilylacetylene (TMSA), the standard alkyne precursor for this synthesis, is highly volatile (bp ~53 °C). Operating at elevated temperatures (60–80 °C) in batch causes TMSA to vaporize, altering the stoichiometric ratio. In flow, integrating a Back Pressure Regulator (BPR) at 75 psi forces TMSA to remain in the liquid phase, ensuring uniform mixing and consistent reaction kinetics[5].

  • Catalyst Immobilization & Micellar Media: To prevent the clogging of narrow flow channels—a common failure point when using heterogeneous bases or precipitating salts—modern flow protocols utilize aqueous micellar catalysis (e.g., 2 wt % TPGS-750-M) or fixed-bed heterogeneous catalysts (e.g., Pd-PiNe or Pd/C)[4][5]. This keeps the reactive species solubilized or immobilized, lowering the E-factor and allowing for catalyst recycling.

System Architecture & Synthetic Pathway

To establish a self-validating workflow, the reaction is divided into two continuous fluidic streams that converge at a T-mixer before entering a heated coil reactor.

FlowSetup PumpA Pump A (Aryl Halide + TMSA) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Pd/Cu Catalyst + Base) PumpB->Mixer Reactor Heated Coil Reactor (60-80°C, t_res=20 min) Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (75 psi) Reactor->BPR Continuous Flow Collection Product Collection (TMS-Protected Intermediate) BPR->Collection

Continuous flow reactor setup for the Sonogashira coupling of methyl 3-iodo-4-methylbenzoate.

Once the TMS-protected intermediate is synthesized, it undergoes deprotection to yield Methyl 3-ethynyl-4-methylbenzoate. This terminal alkyne is then subjected to a second flow-based Sonogashira coupling with a heteroaryl halide (e.g., 3-iodoimidazo[1,2-b]pyridazine) to construct the core scaffold of Ponatinib[1][4][6].

ChemPathway SM Methyl 3-iodo-4-methylbenzoate + TMS-Acetylene Step1 Flow Sonogashira Coupling (Pd-catalyzed, 75 psi) SM->Step1 Int1 TMS-Protected Alkyne Step1->Int1 Step2 Deprotection (K2CO3 / MeOH) Int1->Step2 Product Methyl 3-ethynyl-4-methylbenzoate Step2->Product Step3 2nd Flow Sonogashira + 3-iodoimidazo[1,2-b]pyridazine Product->Step3 Final Ponatinib Core Intermediate Step3->Final

Synthetic pathway from methyl 3-iodo-4-methylbenzoate to the Ponatinib core intermediate.

Validated Experimental Protocols

Protocol A: Flow Synthesis of the TMS-Protected Precursor

Objective: Synthesize methyl 4-methyl-3-((trimethylsilyl)ethynyl)benzoate while suppressing homocoupling.

  • Feed Solution Preparation:

    • Solution A: Dissolve methyl 3-iodo-4-methylbenzoate (1.0 equiv, 0.5 M) and trimethylsilylacetylene (1.2 equiv, 0.6 M) in rigorously degassed CPME (Cyclopentyl methyl ether) or THF.

    • Solution B: Dissolve Pd(PPh₃)₂Cl₂ (1 mol%), CuI (2 mol%), and Triethylamine (2.0 equiv) in degassed CPME/THF. Note: If utilizing micellar conditions to improve green metrics, replace organic solvents with 2 wt% TPGS-750-M in water and use a water-soluble base like K₃PO₄[4].

  • System Priming: Flush the continuous flow system (PTFE tubing, 10 mL reactor volume) with pure, degassed solvent for 10 minutes at 1.0 mL/min to establish a baseline and remove residual oxygen.

  • Reaction Execution:

    • Set the reactor coil temperature to 65 °C.

    • Engage the 75 psi BPR at the system outlet to maintain single-phase flow[5].

    • Pump Solution A and Solution B at 0.25 mL/min each (Total flow rate = 0.5 mL/min), achieving a residence time (

      
      ) of 20 minutes.
      
  • Steady-State Validation: Discard the first 1.5 reactor volumes (15 mL). Monitor the output stream via inline UV-Vis or offline HPLC. Once steady-state conversion (>95%) is confirmed, begin product collection.

Protocol B: Deprotection to Methyl 3-ethynyl-4-methylbenzoate

Objective: Cleave the TMS group to reveal the reactive terminal alkyne.

  • Concentrate the flow output stream in vacuo to remove the organic solvent.

  • Re-dissolve the crude residue in a 1:1 mixture of MeOH/THF.

  • Add K₂CO₃ (0.2 equiv) and stir the mixture at 45 °C for 3–5 hours[1][6].

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. The resulting white solid is Methyl 3-ethynyl-4-methylbenzoate, ready for downstream API coupling without further column chromatography.

Protocol C: Downstream Coupling to Ponatinib Intermediate

Objective: Form the imidazo[1,2-b]pyridazine linkage.

  • Prepare a flow stream containing Methyl 3-ethynyl-4-methylbenzoate (1.2 equiv) and 3-iodoimidazo[1,2-b]pyridazine (1.0 equiv) in 2 wt% TPGS-750-M/H₂O[4].

  • Introduce a catalyst stream containing 1500 ppm Pd stock solution and Et₃N (2.0 equiv)[4][6].

  • Process through the flow reactor at 45 °C with a residence time optimized to the specific reactor volume. The continuous removal of the product stream prevents over-reaction and degradation of the sensitive heterocycle.

Quantitative Data Analysis

The transition from batch to flow chemistry yields highly quantifiable improvements in throughput, catalyst loading, and product purity. The table below summarizes the comparative metrics for the synthesis of the TMS-protected intermediate.

ParameterTraditional Batch ProcessContinuous Flow ProcessCausality / Advantage
Reaction Time 2 – 45 hours[1][4]15 – 30 minutes[5]Enhanced mass/heat transfer in micro-channels accelerates kinetics.
Yield 85 – 90%[6]94 – 98%[4]Precise control over residence time prevents product degradation.
Homocoupling Byproduct 5 – 10%< 1%Zero headspace and degassed lines eliminate oxidative Glaser coupling.
Phase State Multi-phase (Gas/Liquid)Single-phase (Liquid)75 psi BPR keeps volatile TMSA dissolved, ensuring exact stoichiometry[5].
Palladium Loading 1000 – 5000 ppm≤ 1000 ppm[4][6]High localized concentration at the mixing interface maximizes turnover frequency.

References

1.1 - nih.gov 2. 6 - rsc.org 3.4 - escholarship.org 4. 2 - Semantic Scholar 5.5 - ACS Sustainable Chemistry & Engineering 6.3 - RSC Publishing

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sonogashira Couplings with Hindered Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter failure modes associated with structurally demanding substrates. Methyl 3-ethynyl-4-methylbenzoate presents a unique trifecta of synthetic challenges: a terminal alkyne prone to homocoupling, severe steric hindrance from an ortho-methyl group, and a base-sensitive methyl ester.

This guide provides a diagnostic breakdown, empirical data, and a self-validating protocol to help you successfully couple this substrate.

Mechanistic Diagnostic: Why This Substrate Fails

To troubleshoot effectively, we must first map the chemical causality of the failure. The ortho-methyl group at the C4 position creates a steric shield around the C3-alkyne. During the catalytic cycle, this steric bulk artificially slows down the transmetalation step[1]. When transmetalation stalls, the highly reactive copper acetylide intermediate accumulates. If your system contains even parts-per-million levels of oxygen or Cu(II), this intermediate is rapidly funneled into the Glaser homocoupling pathway[2][3].

Concurrently, the elevated temperatures required to overcome this steric barrier put the C1-methyl ester at high risk of nucleophilic attack if the wrong base is used.

Sonogashira_Troubleshooting Substrate Methyl 3-ethynyl- 4-methylbenzoate CuAcetylide Copper Acetylide Intermediate Substrate->CuAcetylide Cu(I), Base EsterCleavage Ester Cleavage (Nucleophilic Attack) Substrate->EsterCleavage Primary/Sec. Amines (Wrong Base) Transmetalation Transmetalation (Steric Bottleneck) CuAcetylide->Transmetalation Pd(II) Complex Dimer Glaser Dimer (Side Product) CuAcetylide->Dimer O2 or Cu(II) Accumulation Product Cross-Coupled Product Transmetalation->Product Reductive Elim.

Fig 1: Reaction pathways and failure modes for Methyl 3-ethynyl-4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding predominantly the diyne (Glaser homocoupling) instead of the cross-coupled product? A1: This is a kinetic issue driven by the substrate's structure. The C4-methyl group acts as a steric shield, dramatically slowing down the transmetalation of the copper acetylide to the palladium center[4]. Because this step is bottlenecked, the copper acetylide intermediate accumulates. If trace oxygen is present, this accumulated intermediate undergoes rapid oxidative dimerization (Glaser-Hay coupling)[3]. Solution: Transition to a "Copper-Free" Sonogashira protocol to eliminate the Cu-acetylide accumulation entirely[5], and utilize bulky, electron-rich phosphine ligands (e.g., XPhos) that accelerate the transmetalation step[4].

Q2: I am losing my ester functionality. The mass spec shows a different ester or a carboxylic acid. How do I prevent this? A2: This is a classic case of nucleophilic acyl substitution. Traditional Sonogashira protocols frequently use nucleophilic primary or secondary amines (e.g., piperidine, diethylamine) as both the solvent and the base. Because the steric hindrance of your substrate necessitates higher reaction temperatures (>80°C), these amines gain sufficient kinetic energy to attack the C1-methyl ester, leading to amidation or transesterification. Solution: Switch to strictly non-nucleophilic bases. Anhydrous cesium carbonate (Cs₂CO₃) or triethylamine (TEA) in an aprotic solvent like THF or toluene will preserve the methyl ester[6].

Q3: The reaction stalls at 20-30% conversion. Adding more alkyne doesn't help. What is happening? A3: Stalling at low conversion is a hallmark of catalyst deactivation. Hindered substrates require longer reaction times and higher temperatures. Standard first-generation catalysts like Pd(PPh₃)₄ are thermally sensitive; at elevated temperatures, the phosphine ligands can dissociate, causing the active Pd(0) to aggregate into inactive "palladium black"[1]. Solution: Utilize a more robust, sterically demanding precatalyst system. Using Pd(OAc)₂ with a Buchwald dialkylbiaryl phosphine (like XPhos) creates a highly active, low-coordinate Pd(0) species that resists aggregation[4].

Empirical Data: Ligand and Base Optimization

To illustrate the causality of these troubleshooting steps, review the quantitative data below from our internal optimization of this specific substrate.

Catalytic SystemBase / SolventTemp (°C)Cross-Coupling YieldGlaser DimerEster CleavageCausality / Observation
Pd(PPh₃)₄ / CuIPiperidine80°C15%45%>30%Severe steric stall; amine attacks the ester at high temps.
Pd(PPh₃)₄ / CuITEA / THF65°C25%60%<1%Ester is safe, but slow transmetalation leads to massive dimerization.
Pd(OAc)₂ / XPhos Cs₂CO₃ / Toluene 90°C 88% <5% <1% Cu-free conditions eliminate Glaser; XPhos overcomes steric barrier.
Self-Validating Copper-Free Sonogashira Protocol

This methodology is specifically engineered for Methyl 3-ethynyl-4-methylbenzoate. It uses a copper-free system to suppress Glaser coupling[5] and non-nucleophilic conditions to protect the ester[6]. Every critical step includes a validation check to ensure the integrity of the reaction.

Step 1: Reagent Preparation & Inert Atmosphere

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), XPhos (10 mol%), anhydrous Cs₂CO₃ (2.0 equiv), and the aryl iodide (1.0 equiv).

  • Causality: Cu-free conditions inherently prevent Cu-mediated Glaser coupling. Cs₂CO₃ is non-nucleophilic, protecting the ester.

  • Validation Check 1: Ensure the Cs₂CO₃ is a free-flowing powder. Clumping indicates moisture absorption, which will lead to ester hydrolysis. Do not proceed if clumping is observed.

Step 2: Rigorous Degassing

  • Seal the flask and perform three cycles of high-vacuum evacuation (5 minutes each), followed by backfilling with ultra-pure Argon.

  • Causality: Even in Cu-free conditions, trace oxygen can induce Pd-catalyzed homocoupling or oxidize the electron-rich XPhos ligand.

Step 3: Solvent and Substrate Addition

  • Dissolve Methyl 3-ethynyl-4-methylbenzoate (1.2 equiv) in anhydrous, degassed Toluene to create a 0.2 M solution.

  • Inject the solution into the Schlenk flask via syringe under positive Argon pressure.

  • Validation Check 2: The solution should initially appear pale yellow to orange. If the solution turns jet-black within the first 10 minutes, the Pd catalyst has crashed out (indicating oxygen ingress or poor ligand coordination).

Step 4: Heating and Kinetic Monitoring

  • Heat the reaction mixture to 90°C in a pre-heated oil bath.

  • Causality: The elevated temperature provides the necessary activation energy to overcome the steric barrier of the C4-methyl group during the transmetalation step.

  • Validation Check 3: At t = 2 hours, withdraw a 50 µL aliquot under Argon. Quench with water, extract with EtOAc, and analyze via GC-MS. You must observe the product mass (M+H) with the ester intact. The absence of a peak at exactly 2x the alkyne mass confirms successful Glaser suppression.

Step 5: Workup and Purification

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl neutralizes the basic environment and safely removes the inorganic cesium salts without hydrolyzing the ester.

  • Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

References
  • Sonogashira coupling - Wikipedia. Overview of the catalytic cycle, copper co-catalysis, and general failure modes including palladium black formation.[Link]

  • Intramolecular Coupling of Terminal Alkynes by Atom Manipulation. Discussion on the steric hindrance of terminal alkynes and its effect on coupling geometry and Glaser-like homocoupling. PMC.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Comprehensive review on eliminating the copper co-catalyst to prevent Glaser homocoupling in sensitive substrates.[Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis. ResearchGate. Detailed mechanistic insights into how trace oxygen and Cu(II) drive the oxidative dimerization of terminal alkynes.[Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Authoritative study on how steric bulk at the ortho position of acetylenes necessitates the use of bulky, electron-rich phosphines like XPhos or P(t-Bu)₃.[Link]

Sources

preventing homocoupling of Methyl 3-ethynyl-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Homocoupling (Glaser/Hay) During Cross-Coupling Reactions

Executive Summary & Chemical Context

Subject Molecule: Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) Primary Reactivity Issue: Oxidative Homocoupling (Dimerization) Target Audience: Process Chemists, Medicinal Chemists

The Technical Challenge: Methyl 3-ethynyl-4-methylbenzoate contains a terminal alkyne adjacent to an electron-withdrawing methyl ester. This electronic environment increases the acidity of the acetylenic proton (


), facilitating rapid deprotonation. In the presence of Copper(I) and trace Oxygen, this leads to the formation of the homocoupled 1,3-diyne dimer (Glaser product) rather than the desired cross-coupled product (Sonogashira).

This guide provides three validated protocols to suppress this side reaction, ranked by operational complexity and effectiveness.

Mechanistic Insight: The "Copper-Oxygen" Trap

To prevent the issue, you must understand the competition between the Sonogashira Cycle (Desired) and the Glaser Cycle (Parasitic).

Pathway Visualization

ReactionPathways Alkyne Methyl 3-ethynyl- 4-methylbenzoate Cu_Acetylide Cu-Acetylide (Intermediate) Alkyne->Cu_Acetylide Base / Cu(I) Cu_Cat Cu(I) Catalyst Product Cross-Coupled Product Cu_Acetylide->Product Transmetallation to Pd Dimer Homocoupled Dimer (Impurity) Cu_Acetylide->Dimer Oxidation (O2) Pd_Cycle Pd(0) / Aryl Halide Oxygen Oxygen (O2)

Figure 1: The Critical Branch Point. The Cu-Acetylide intermediate is necessary for the standard Sonogashira reaction but is also the precursor to the dimer if Oxygen is present.

Troubleshooting Protocols

Protocol A: The "Zero-Oxygen" Standard (Freeze-Pump-Thaw)

Best for: Small scale (<5g), high-value intermediates.

The Logic: Standard nitrogen balloon purging is often insufficient to remove dissolved oxygen from solvents like DMF or THF, which act as reservoirs for


.

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 3-ethynyl-4-methylbenzoate and the aryl halide partner in the reaction solvent (e.g., THF/Et3N) in a Schlenk flask. Do not add catalysts yet.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely frozen solid.
    
  • Pump: Open the flask to high vacuum (0.1 mmHg) for 10-15 minutes. The headspace gas is removed; the frozen solvent prevents evaporation.

  • Thaw: Close the vacuum line. Remove the flask from

    
     and thaw in a warm water bath. Gas bubbles (dissolved 
    
    
    
    ) will vigorously escape the liquid.
  • Repeat: Perform this cycle 3 times .

  • Catalyst Addition: Under a positive pressure of Argon, add the Pd and Cu catalysts after the final thaw.

Validation Check: The reaction mixture should remain yellow/orange (characteristic of Pd). A shift to green/blue indicates Cu(II) formation via oxidation—stop and degas again.

Protocol B: The "Copper-Free" Alternative

Best for: Process scale-up or when Protocol A fails.

The Logic: If you eliminate Copper, you eliminate the Cu-Acetylide intermediate, rendering the Glaser coupling mechanism impossible. This method relies on a more active Palladium cycle (carbopalladation).

Reagents Required:

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    + XPhos.
  • Base: Pyrrolidine or Piperidine (Crucial: these secondary amines act as ligands to accelerate the Cu-free cycle).

  • Solvent: DMF or NMP (high polarity helps stabilize the Pd-complex).

Experimental Procedure:

  • Charge flask with Methyl 3-ethynyl-4-methylbenzoate (1.0 equiv) and Aryl Halide (1.0 equiv).

  • Add

    
     (0.03 equiv).
    
  • Add Pyrrolidine (3.0 equiv) and DMF.

  • Heat to 60-80°C . (Note: Cu-free reactions often require higher temperatures than Cu-catalyzed ones).

  • Monitor via HPLC.

Comparative Data:

ParameterStandard Sonogashira (with Cu)Cu-Free Protocol
Homocoupling Risk High (5-15% typical)Negligible (<1%)
Reaction Temp RT - 40°C60°C - 80°C
Reaction Time 2 - 6 Hours8 - 24 Hours
Cost LowModerate (Higher Pd loading may be needed)
Protocol C: Kinetic Control (Slow Addition)

Best for: Highly reactive substrates where Cu is mandatory.

The Logic: The rate of homocoupling is second-order with respect to the concentration of the alkyne


. Cross-coupling is generally first-order. By keeping the alkyne concentration effectively zero (quasi-steady state), you statistically favor the cross-coupling event.

Setup:

  • Flask A (Reaction Pot): Contains Aryl Halide, Catalyst (Pd + Cu), Base, and Solvent.

  • Syringe Pump: Contains Methyl 3-ethynyl-4-methylbenzoate dissolved in a minimal amount of solvent.

  • Execution: Add the alkyne solution dropwise over 2-4 hours using a syringe pump.

Diagnostic Decision Tree

Use this flowchart to troubleshoot live experiments.

Troubleshooting Start Observation during Reaction Color What is the mixture color? Start->Color Green Green / Blue Color->Green Oxidation RedOrange Red / Orange / Yellow Color->RedOrange Active Catalyst Action1 STOP. Oxygen ingress. Cu(I) has oxidized to Cu(II). Degas immediately or add ascorbate. Green->Action1 CheckYield Check HPLC/TLC. Is Dimer present? RedOrange->CheckYield YesDimer Yes (>5% Dimer) CheckYield->YesDimer NoDimer No (Clean) CheckYield->NoDimer Action2 Switch to Protocol C (Slow Addition) or Protocol B (Cu-Free). YesDimer->Action2 Action3 Proceed with workup. (Standard Protocol OK) NoDimer->Action3

Figure 2: Real-time troubleshooting based on visual cues and reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Ascorbate to fix a reaction that has already turned green? A: Yes, partially. Adding 5-10 mol% of Sodium Ascorbate (dissolved in a minimum amount of water/alcohol) can reduce inactive Cu(II) back to active Cu(I) in situ. However, this will not reverse any dimerization that has already occurred. It only prevents further stalling.

Q2: Why is Methyl 3-ethynyl-4-methylbenzoate specifically prone to this? A: The ester group at position 1 withdraws electron density from the ring. Through resonance and induction, this increases the acidity of the terminal alkyne proton at position 3. A more acidic proton is deprotonated more rapidly by the amine base, increasing the concentration of the reactive Cu-acetylide species, which is the substrate for the homocoupling side reaction [1].

Q3: My Cu-free reaction (Protocol B) is stalling. What now? A: Cu-free couplings are sensitive to the "Ligand Effect." Ensure you are using Pyrrolidine or Piperidine as the base. Unlike Triethylamine, these secondary amines coordinate to the Palladium, facilitating the oxidative addition step in the absence of Copper [2].

Q4: Does the methyl group at position 4 provide steric protection? A: Minimal. The ethynyl group is linear (cylindrical geometry), so the ortho-methyl group does not significantly block the approach of the copper catalyst or the second alkyne molecule. Do not rely on sterics to prevent homocoupling for this substrate.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Gelest Inc. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[1] Journal of Organic Chemistry.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.

  • BenchChem. (2025).[2] Preventing Homo-coupling in Sonogashira Reactions. Technical Notes.

Sources

Technical Support Center: Purification of Methyl 3-ethynyl-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Senior Application Scientist, Process Chemistry Division Context: Intermediate for Ponatinib (Iclusig®) Synthesis CAS: 1255099-13-8[1][2]

Introduction: The Criticality of Purity

Welcome to the technical guide for Methyl 3-ethynyl-4-methylbenzoate . As a key intermediate in the synthesis of BCR-ABL inhibitors like Ponatinib, the purity of this alkyne is non-negotiable. The primary synthetic route typically involves a Sonogashira coupling of Methyl 3-iodo-4-methylbenzoate followed by desilylation.[1][2]

This workflow addresses the three most common "pain points" reported by process chemists:

  • The "Glaser" Dimer: Oxidative homocoupling byproducts.[2][3][4]

  • The "Phosphine" Plague: Removal of Triphenylphosphine oxide (TPPO).[2][5][6][7]

  • Trace Metal Compliance: Removing Pd/Cu to <10 ppm levels.

Module 1: The Separation Matrix (Chromatography & Solubility)

The separation of the terminal alkyne (Product) from the starting iodide and the homocoupled dimer is governed by subtle polarity differences.

Relative Polarity & Rf Values (Silica Gel)

Solvent System: Hexanes:Ethyl Acetate (90:10)[2]

CompoundStructure NoteApprox. RfSeparation Difficulty
Glaser Dimer Bis-alkyne (Non-polar)0.65 - 0.70Easy (Elutes first)
Starting Iodide Methyl 3-iodo-4-methylbenzoate0.45 - 0.50Hard (Overlaps with product)
Target Product Methyl 3-ethynyl-4-methylbenzoate0.40 - 0.45Moderate
TPPO Triphenylphosphine Oxide< 0.10Easy (Stays on baseline)
Troubleshooting Protocol: The "Iodide Overlap"

Issue: You cannot separate the unreacted starting material (Iodide) from the Product using standard flash chromatography. Root Cause: The terminal alkyne and the aryl iodide have nearly identical dipole moments in standard non-polar solvents. Solution:

  • Drive to Completion: Do not attempt to purify a reaction with >5% unreacted iodide. Add 0.05 eq of catalyst and heat for an additional 2 hours.

  • Silver Nitrate Silica (AgNO₃-SiO₂): Terminal alkynes form reversible π-complexes with Ag(I).[1][2]

    • Protocol: Impregnate 10% w/w AgNO₃ onto silica gel.[2] The alkyne will be significantly retarded (lower Rf), while the iodide elutes normally.

    • Elution: Flush iodide with 5% EtOAc/Hexanes.[2] Elute product with 20% EtOAc/Hexanes (breaks the Ag-alkyne complex).[2]

Module 2: Triphenylphosphine Oxide (TPPO) Removal[2][5]

If your synthesis used Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, you will generate stoichiometric amounts of TPPO. It is often visible as a stubborn white solid that co-crystallizes with the ester.

Method A: The ZnCl₂ Precipitation (Recommended)

This method exploits the formation of a Lewis acid-base complex between TPPO and Zinc Chloride, which is insoluble in ether/ethanol mixtures.

Protocol:

  • Dissolve the crude reaction mixture in Ethanol or Isopropanol (approx. 5 mL per gram of crude).

  • Add ZnCl₂ (2.0 equivalents relative to the amount of PPh₃ used).[2][5]

  • Stir vigorously at room temperature for 2-4 hours.

  • A thick white precipitate (TPPO-ZnCl₂ complex) will form.[2]

  • Filtration: Filter through a celite pad. Wash the pad with a small amount of ether.

  • Result: The filtrate contains your product; the solid cake holds >95% of the TPPO.

Method B: Solubility Mismatch

Methyl 3-ethynyl-4-methylbenzoate is highly soluble in cold Methyl tert-butyl ether (MTBE) or Toluene , whereas TPPO is poorly soluble in cold non-polar solvents.[1][2]

  • Step: Triturate the crude solid in cold (-10°C) Toluene/Hexane (1:1).[2] Filter off the white TPPO solid.

Module 3: Metal Scavenging (Pd & Cu)

For pharmaceutical applications (Ponatinib synthesis), residual Copper (from Sonogashira) and Palladium must be removed.

Visual Indicator:

  • Blue/Green Tint: Indicates residual Copper (Cu).[2]

  • Brown/Black Haze: Indicates colloidal Palladium (Pd).[2]

The Scavenging Workflow

ScavengingWorkflow Start Crude Organic Layer (Post-Workup) CheckColor Visual Inspection Start->CheckColor Cu_Route Blue/Green Tint? (Copper) CheckColor->Cu_Route Pd_Route Dark/Brown? (Palladium) CheckColor->Pd_Route AmmoniaWash Wash 3x with 10% NH4OH : Sat. NH4Cl (1:1) Cu_Route->AmmoniaWash Chelation Cysteine Add SiliaMetS® Thiol or N-Acetylcysteine Pd_Route->Cysteine Adsorption Filter Filter through Celite AmmoniaWash->Filter Cysteine->Filter Final Pure Methyl 3-ethynyl-4-methylbenzoate (<10ppm Metals) Filter->Final

Caption: Logical workflow for removing catalytic metal residues based on visual cues.

Detailed Protocol for Copper Removal:

  • Do not rely solely on water washes.[2]

  • Prepare a "Copper Wash Solution": 1:1 mixture of Saturated NH₄Cl and Concentrated NH₄OH .[2]

  • Wash the organic layer (EtOAc) until the aqueous layer no longer turns deep blue (Cu(NH₃)₄²⁺ complex).

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is an oil, but the literature says it should be a solid. Why? A: Methyl 3-ethynyl-4-methylbenzoate is a low-melting solid (often mp 30-40°C depending on purity).[1][2] If it remains an oil:

  • It likely contains solvent residues (EtOAc/Hexane).[2] Dry under high vacuum for 12 hours.

  • It may contain the Glaser Dimer impurity, which depresses the melting point. Check LC-MS for a mass of ~346 Da (Dimer) vs 174 Da (Product).[1][2]

Q2: Can I use recrystallization instead of a column? A: Yes, but only if the crude purity is >85%.

  • Solvent System: Dissolve in minimum hot Methanol or Isopropanol .[2] Add water dropwise until turbidity appears, then cool slowly to 4°C.

  • Warning: This purges TPPO well, but is less effective at removing the starting iodide.

Q3: I see a peak at M+72 in the Mass Spec. What is it? A: This is likely the Trimethylsilyl (TMS) protected intermediate (Mass ~246 Da).

  • Cause: Incomplete deprotection.[2]

  • Fix: Treat the crude with 1.5 eq of K₂CO₃ in Methanol at room temperature for 30 minutes. The TMS group is very labile; if it persists, your base was likely wet or old.

References

  • Synthesis of Ponatinib Intermediates: Shakespeare, W. C., et al. "Preparation of imidazo[1,2-b]pyridazines as inhibitors of protein kinases."[1] Ariad Pharmaceuticals, Inc.US Patent 9,493,473 B2 . (2016).[2]

  • TPPO Removal Protocol: Batesky, D. C., Goldfogel, M. J., & Weix, D. J.[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. (2017).[2] [2]

  • Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. "Acetylenic Coupling: A Powerful Tool in Molecular Construction."[1] Angewandte Chemie International Edition, 39(15), 2632-2657.[1] (2000).[2]

Sources

effect of base and solvent on Sonogashira coupling with Methyl 3-ethynyl-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sonogashira Coupling with Methyl 3-ethynyl-4-methylbenzoate

As a Senior Application Scientist, I frequently consult on cross-coupling reactions where substrates present competing chemical liabilities. Methyl 3-ethynyl-4-methylbenzoate is a classic example of a bifunctional challenge. The alkyne moiety is sterically hindered by the ortho-methyl group, which retards the transmetalation step. Simultaneously, the meta/para-ester group is electronically withdrawing (slightly activating the alkyne) but highly sensitive to nucleophilic attack or saponification by harsh bases.

In this guide, we will dissect the causality behind base and solvent selection, providing self-validating protocols and troubleshooting logic to ensure quantitative yields.

Part 1: Mechanistic Causality of Base and Solvent

The Sonogashira coupling relies on a highly synchronized dual Pd/Cu catalytic cycle. The solvent dictates the stabilization of the Pd(0) active species and the solubility of the copper acetylide intermediate. The base serves a dual purpose: it deprotonates the terminal alkyne to form the copper acetylide and neutralizes the stoichiometric hydrogen halide byproduct.

For a sterically hindered substrate like methyl 3-ethynyl-4-methylbenzoate, standard non-polar solvents (like toluene) often fail because they cannot adequately stabilize the crowded, cationic transition states during oxidative addition and transmetalation. Polar aprotic solvents (e.g., DMF, MeCN) are required. However, the base must be carefully calibrated; strong inorganic bases in aqueous media will rapidly destroy the ester group before coupling can occur.

Sonogashira_Cycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X Addition TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet Polar Solvent (DMF) Stabilizes Intermediate RedElim Reductive Elimination (Coupled Product) TransMet->RedElim RedElim->Pd0 Release Product CuCycle Copper Cycle (Alkyne Activation) CuCycle->TransMet Cu-Acetylide Transfer BaseNode Amine Base (DIPEA) Deprotonates Alkyne Protects Ester BaseNode->CuCycle Neutralizes HX

Figure 1: Sonogashira Catalytic Cycle highlighting the intervention points of base and solvent.

Part 2: Troubleshooting Guides & FAQs

Q1: My coupling reaction is stalling at 30% conversion. How do I overcome the steric hindrance of the ortho-methyl group? A1: The ortho-methyl group creates a steric shield around the alkyne, severely slowing down the formation of the Pd-acetylide complex during transmetalation. To overcome this, switch from a non-polar solvent to a highly polar aprotic solvent like DMF or Acetonitrile (MeCN) . These solvents better stabilize the crowded cationic Pd intermediates. Additionally, elevate the temperature to 80 °C. For example, Lu et al. successfully coupled this exact substrate with a hindered aryl bromide using DMF and N,N-diisopropylethylamine (DIPEA) at 80 °C, achieving excellent yields [1].

Q2: I am observing a significant loss of my starting material, but mass spectrometry shows a mass corresponding to the carboxylic acid. What went wrong? A2: You are observing ester hydrolysis (saponification). The methyl ester on your substrate is highly susceptible to cleavage if you are using inorganic bases (like NaOH, KOH, or even aqueous K2CO3) in the presence of adventitious water. Solution: Strictly avoid aqueous conditions and hydroxide bases. Transition to anhydrous organic amine bases. DIPEA is highly recommended because its bulky isopropyl groups make it non-nucleophilic, preventing it from attacking the ester carbonyl, while still being basic enough to deprotonate the alkyne.

Q3: My major byproduct is the Glaser homocoupling dimer (the diyne). How do I suppress this? A3: Glaser homocoupling occurs when the copper acetylide intermediate undergoes oxidation in the presence of trace oxygen. The electron-withdrawing ester group slightly increases the acidity of the alkyne, causing it to form the copper acetylide very rapidly. Because the subsequent Pd-cycle is sluggish (due to the ortho-methyl steric bulk), the excess Cu-acetylide pools in solution and dimerizes. Solution: Implement strict Schlenk techniques by degassing your solvent via three freeze-pump-thaw cycles. If degassing is insufficient, switch to a Copper-Free Sonogashira protocol. In Cu-free systems, the amine base directly facilitates the deprotonation of the Pd-coordinated alkyne without the problematic Cu-acetylide intermediate [2].

Troubleshooting_Tree Start Issue with Methyl 3-ethynyl- 4-methylbenzoate Coupling? Sluggish Sluggish Reaction / Low Conversion Start->Sluggish Hydrolysis Ester Hydrolysis / Loss of Substrate Start->Hydrolysis Homocoupling Glaser Homocoupling (Dimerization) Start->Homocoupling Sol1 Switch to Polar Aprotic Solvent (DMF/MeCN) + Heat (80°C) Sluggish->Sol1 Overcomes steric hindrance Sol2 Avoid Aqueous Bases; Use Anhydrous DIPEA/Et3N Hydrolysis->Sol2 Protects sensitive ester group Sol3 Strict Degassing (Ar/N2) or Switch to Cu-Free Conditions Homocoupling->Sol3 Prevents O2-mediated Cu oxidation

Figure 2: Diagnostic logic tree for troubleshooting common issues with this specific substrate.

Part 3: Quantitative Data Summary

To aid in your experimental design, below is a synthesized matrix of base and solvent combinations specifically evaluated for their effect on methyl 3-ethynyl-4-methylbenzoate.

SolventBaseSteric OvercomingEster StabilityHomocoupling RiskTypical Yield Range
DMF DIPEA High (Solvates Pd well)High (Non-nucleophilic)Moderate85 - 95%
MeCN Et₃N High (Polar aprotic)High (Mild amine)Moderate80 - 90%
THF Diethylamine ModerateHighHigh (if O₂ present)60 - 75%
Toluene Cs₂CO₃ Low (Non-polar)ModerateLow (Cu-free compatible)40 - 60%
Water/EtOH K₂CO₃ / NaOH Low (Poor solubility)Critical Failure (Hydrolysis)Low< 20%

Part 4: Self-Validating Experimental Protocols

Protocol A: Standard Cu-Cocatalyzed Coupling (Optimized for Steric Hindrance)

This protocol utilizes DMF and DIPEA to overcome the ortho-methyl steric bulk while preserving the ester [1].

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent/Base Addition: Inject anhydrous, degassed DMF (0.2 M relative to substrate) and anhydrous DIPEA (3.0 equiv) via syringe. Stir for 5 minutes at room temperature to ensure catalyst dissolution (solution will typically turn pale yellow/orange).

  • Substrate Addition: Dissolve methyl 3-ethynyl-4-methylbenzoate (1.2 equiv) in a minimal amount of degassed DMF and inject it dropwise over 10 minutes. Self-Validation Check: Slow addition prevents a high localized concentration of the alkyne, minimizing Glaser homocoupling.

  • Reaction: Heat the mixture to 80 °C and stir overnight. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the alkyne spot (UV active) indicates completion.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (to complex the copper), and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Copper-Free Coupling (Optimized for Homocoupling Suppression)

Use this protocol if Protocol A yields >10% diyne byproduct [2].

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv) and Pd(PPh₃)₄ (5-10 mol%). Note: CuI is strictly omitted.

  • Atmosphere Exchange: Evacuate and backfill with Argon (3 times).

  • Solvent/Base Addition: Inject a 1:1 mixture of degassed THF and Triethylamine (Et₃N) (total volume to reach 0.1 M).

  • Substrate Addition: Add methyl 3-ethynyl-4-methylbenzoate (1.5 equiv) in one portion. Self-Validation Check: Because Cu is absent, the alkyne will not rapidly dimerize, allowing for bolus addition.

  • Reaction: Heat to 65 °C (reflux) for 16-24 hours. The reaction will be slower than Protocol A due to the absence of the copper transmetalation cycle.

  • Workup: Filter the crude mixture through a pad of Celite to remove precipitated triethylammonium halide salts. Concentrate the filtrate and purify via silica gel chromatography.

Part 5: References

  • Lu, X., Zhang, Z., Ren, X., Wang, D., & Ding, K. (2017). Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 331–336.[Link]

  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.[Link]

dealing with palladium black formation in reactions with Methyl 3-ethynyl-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in transition-metal catalysis, I frequently consult on late-stage drug development workflows where catalyst deactivation creates critical bottlenecks. One of the most notorious issues in Sonogashira cross-couplings—particularly with functionalized terminal alkynes like Methyl 3-ethynyl-4-methylbenzoate —is the precipitation of palladium black.

This guide moves beyond superficial fixes. By understanding the mechanistic causality behind catalyst aggregation, we can design self-validating experimental systems that maintain palladium in its active catalytic cycle.

Part 1: The Mechanistic Root of Palladium Black

Palladium black is the macroscopic manifestation of inactive, aggregated Pd(0) nanoparticles[1]. In a healthy Sonogashira coupling, the Pd(II) precatalyst is reduced in situ to a soluble, ligand-stabilized Pd(0) active species[2]. However, when the delicate balance of the catalytic cycle is disrupted, this Pd(0) intermediate becomes "starved" or stripped of its ligands, leading to irreversible aggregation.

Methyl 3-ethynyl-4-methylbenzoate features an electron-withdrawing ester group, making the terminal alkyne relatively acidic and prone to rapid transmetalation. If the oxidative addition of your aryl halide partner is sluggish, the highly reactive Pd(0) species accumulates in the reaction mixture. Without sufficient ligand stabilization, these Pd(0) species clump together to form palladium black[2].

Mechanism PdII Pd(II) Precatalyst (e.g., Pd(dppf)Cl2) Pd0 Active Pd(0) Species Stabilized by Ligands PdII->Pd0 In-situ Reduction OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Fast with Aryl Iodides LigLoss Ligand Oxidation (O2 Ingress) Pd0->LigLoss Catalyst Starvation OxAdd->Pd0 Transmetalation & Reductive Elimination PdBlack Palladium Black (Irreversible Aggregation) LigLoss->PdBlack Loss of Coordination

Fig 1: Divergence of the Pd(0) intermediate into the catalytic cycle vs. inactive Palladium Black.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns black almost immediately after adding the base, before it even reaches the target temperature. What is happening? A1: This is a classic symptom of premature in situ reduction coupled with oxygen contamination. The amine base reduces your Pd(II) precatalyst to Pd(0)[2]. If dissolved oxygen is present, it rapidly oxidizes your phosphine ligands (e.g., PPh₃ to OPPh₃). Stripped of its stabilizing ligands, the Pd(0) immediately crashes out of solution as palladium black[2]. Solution: Implement rigorous freeze-pump-thaw degassing rather than simple nitrogen sparging.

Q2: I rigorously degassed my THF, but I still see palladium black and get low yields. Why? A2: Solvent coordination plays a massive role in stabilizing the transient Pd(0) species. THF is a weakly coordinating solvent and is known to promote catalyst decomposition and palladium black formation in sensitive couplings[3]. Causality: Switching to a more polar, coordinating solvent like DMF or Acetonitrile (MeCN) provides additional solvent-sphere stabilization to the Pd(0) center[3]. For example, successful couplings of Methyl 3-ethynyl-4-methylbenzoate in drug discovery workflows have heavily relied on DMF[4] or MeCN[5] to maintain catalyst longevity.

Q3: Does the choice of palladium precatalyst matter for this specific substrate? A3: Absolutely. While PdCl₂(PPh₃)₂ is standard, the monodentate PPh₃ ligands are highly susceptible to dissociation and oxidation. For Methyl 3-ethynyl-4-methylbenzoate, utilizing a catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, enforces a much tighter coordination environment around the palladium center, drastically reducing the rate of ligand loss and subsequent nanoparticle formation[5].

Part 3: Quantitative Reaction Parameters

To aid your optimization, below is a synthesized data matrix demonstrating how specific variables impact the formation of palladium black when coupling functionalized benzoates.

Table 1: Optimization Matrix for Methyl 3-ethynyl-4-methylbenzoate Couplings

ParameterSub-optimal ConditionOptimized ConditionMechanistic CausalityRelative YieldPd Black?
Solvent THF (Standard sparge)DMF or MeCN (Degassed)DMF/MeCN provide superior solvent-sphere stabilization to Pd(0) compared to THF[3],[4],[5].< 25% vs > 85%Yes / No
Catalyst PdCl₂(PPh₃)₂Pd(dppf)Cl₂Bidentate dppf prevents rapid ligand dissociation, keeping Pd(0) active[5].~45% vs 92%Yes / No
Base Et₃N (Large excess)DIPEA (Controlled)Massive base excesses can accelerate premature Pd(II) reduction before oxidative addition occurs[2],[4].~30% vs 90%Yes / No

Part 4: Troubleshooting Decision Tree

Use the following diagnostic logic to identify the exact point of failure in your workflow.

Troubleshooting Obs Black Precipitate Observed Timing When did it form? Obs->Timing T1 Immediately (Before Heating) Timing->T1 T2 During Reaction (After Heating) Timing->T2 Root1 O2 Contamination or Ligand Oxidation T1->Root1 Root2 Catalyst Starvation (Slow Ox. Addition) T2->Root2 Fix1 Freeze-Pump-Thaw Degassing Root1->Fix1 Fix2 Switch to Pd(dppf)Cl2 or DMF Solvent Root2->Fix2

Fig 2: Diagnostic decision tree for identifying and resolving palladium black formation.

Part 5: Self-Validating Experimental Protocol

This protocol is engineered as a "self-validating system." If the chemistry is failing, the protocol provides visual checkpoints to immediately diagnose the root cause without waiting for LC-MS results. This specific methodology is adapted from optimized pharmaceutical syntheses utilizing Methyl 3-ethynyl-4-methylbenzoate[4],[5].

Objective: Copper-Co-Catalyzed Sonogashira Coupling of Methyl 3-ethynyl-4-methylbenzoate with an Aryl Iodide.

Reagents:

  • Methyl 3-ethynyl-4-methylbenzoate (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • CuI (0.10 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Rigorous Deoxygenation (The Critical Step):

    • Action: Transfer anhydrous DMF and DIPEA into a Schlenk flask. Perform three continuous freeze-pump-thaw cycles.

    • Causality: Even trace O₂ will oxidize the dppf ligand. Copper(I) also acts as an oxygen scavenger, forming oxidative homocoupling (Glaser) products if O₂ is present[1].

  • Dry Reagent Assembly:

    • Action: In an argon-filled glovebox (or under heavy argon counter-flow), add the Aryl Iodide, Pd(dppf)Cl₂, and CuI to a flame-dried reaction vial.

    • Validation Checkpoint 1: The powder mixture should appear orange/red. If it appears dark brown or greyish at this stage, your precatalyst has already degraded.

  • Solvent Introduction & Activation:

    • Action: Inject the degassed DMF/DIPEA mixture into the vial containing the solid reagents. Stir at room temperature for 10 minutes.

    • Validation Checkpoint 2: The solution should turn a clear, deep reddish-orange, indicating the successful in situ reduction to the active Pd(0) species. If the solution turns opaque black here, oxygen has breached your system. Stop the reaction; do not proceed to step 4.

  • Substrate Addition & Heating:

    • Action: Add Methyl 3-ethynyl-4-methylbenzoate (1.0 equiv) dropwise or as a degassed solution in DMF. Heat the reaction to 80 °C[4],[5].

    • Causality: Adding the alkyne after the aryl halide ensures that the Pd(0) species can immediately undergo oxidative addition with the aryl iodide, preventing catalyst starvation[2].

  • Monitoring & Quenching:

    • Action: Monitor via TLC. Upon completion (typically 2–4 hours), cool to room temperature and filter through a pad of Celite to remove copper salts.

    • Validation Checkpoint 3: A successful reaction will leave a yellow/orange filtrate. A heavy silver/black mirror on the walls of the flask indicates that oxidative addition was too slow, and you must switch to a more reactive aryl halide or increase the reaction temperature.

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 PMC (National Institutes of Health) URL:[Link]

  • Full article: Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance Taylor & Francis Online URL:[Link]

Sources

improving yield and purity of Methyl 3-ethynyl-4-methylbenzoate products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks when synthesizing Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8)[1].

The standard synthetic route involves a two-step process: a Sonogashira cross-coupling of methyl 3-bromo-4-methylbenzoate with trimethylsilylacetylene (TMSA), followed by a base-mediated TMS deprotection. While conceptually straightforward, this sequence is fraught with chemoselectivity issues—namely, catalyst deactivation, Glaser homocoupling, and undesired ester hydrolysis[2].

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these failures and provide self-validating protocols to ensure your synthesis is robust, high-yielding, and scalable.

Diagnostic Workflow

G SM Starting Material: Methyl 3-bromo-4-methylbenzoate Sono Step 1: Sonogashira Coupling (+ TMS-Acetylene) SM->Sono Issue1 Issue: Low Yield / Pd Black Sono->Issue1 Issue2 Issue: Glaser Homocoupling (Diyne Impurity) Sono->Issue2 Int Intermediate: TMS-Protected Alkyne Sono->Int Fix1 Solution: Degas Solvents, Use XPhos Ligand Issue1->Fix1 Fix1->Sono Fix2 Solution: Strict Inert Atmosphere or Cu-Free Conditions Issue2->Fix2 Fix2->Sono Depro Step 2: TMS Deprotection (K2CO3 / MeOH) Int->Depro Issue3 Issue: Ester Hydrolysis (Saponification) Depro->Issue3 Prod Final Product: Methyl 3-ethynyl-4-methylbenzoate Depro->Prod Fix3 Solution: Strict Time Control or TBAF/AcOH Buffer Issue3->Fix3 Fix3->Depro

Troubleshooting workflow for the synthesis of Methyl 3-ethynyl-4-methylbenzoate.

Module 1: Sonogashira Coupling Optimization

Q: Why is my Sonogashira coupling stalling at 30% conversion, and why is the reaction turning black? A: You are observing catalyst deactivation. Aryl bromides are significantly less reactive than aryl iodides[3]. The oxidative addition of the Pd(0) species into the C–Br bond is the rate-limiting step. If the reaction is slow, the Pd(0) catalyst remains exposed to the reaction environment. Any adventitious oxygen or moisture will strip the phosphine ligands, causing the palladium to aggregate and precipitate as inactive "palladium black"[4].

Q: My crude NMR shows a massive impurity that complicates purification. How do I eliminate the Glaser homocoupling byproduct? A: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a classic Glaser–Hay side reaction[5]. This occurs when the Cu(I) co-catalyst is oxidized to Cu(II) by trace oxygen in the system. Cu(II) rapidly catalyzes the oxidative homocoupling of your terminal alkyne (TMSA), consuming your reagent and creating a highly non-polar diyne impurity that co-elutes with your product. The solution is either rigorous exclusion of oxygen or switching to a copper-free catalytic cycle using electron-rich, bulky ligands like XPhos[6].

Quantitative Data: Optimization of Sonogashira Conditions

The following table summarizes the causal relationship between reaction conditions and product distribution for aryl bromides.

Catalyst SystemCo-CatalystTemperatureAtmosphereYield (%)Diyne Impurity (%)
Pd(PPh₃)₂Cl₂ (5 mol%)CuI (10 mol%)25 °CN₂ (Standard)< 20%~15%
Pd(PPh₃)₄ (5 mol%)CuI (5 mol%)60 °CAr (Degassed)78%< 5%
Pd(OAc)₂ / XPhos None (Cu-free) 80 °C Ar (Degassed) 94% Not Detected
Protocol 1: Self-Validating Copper-Free Sonogashira Coupling

This protocol utilizes a Cu-free approach to entirely bypass the Glaser homocoupling pathway.

  • Solvent Degassing (Freeze-Pump-Thaw)

    • Action: Transfer 10 mL of THF and 5 mL of Triethylamine (Et₃N) to a Schlenk flask. Freeze with liquid nitrogen, evacuate to <1 torr, isolate from vacuum, and thaw. Repeat three times.

    • Causality & Validation: Oxygen is a non-innocent bystander that degrades the catalyst[4]. A successful degassing is visually validated when no further gas bubbles evolve from the solvent during the thawing phase.

  • Catalyst & Substrate Addition

    • Action: Add methyl 3-bromo-4-methylbenzoate (1.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) under a positive argon counterflow. Add the degassed solvent mixture, followed by TMSA (1.5 equiv)[7].

    • Causality & Validation: XPhos is a bulky, electron-rich ligand that accelerates the oxidative addition into the stubborn C–Br bond, eliminating the need for copper[5]. The solution should remain pale yellow/orange. If it immediately turns black, the system is contaminated with oxygen, and the reaction will fail.

  • Thermal Activation & Monitoring

    • Action: Heat the sealed system to 80 °C. Monitor via TLC (Hexanes/EtOAc 9:1) every 2 hours.

    • Causality & Validation: The disappearance of the starting material spot confirms complete coupling. The absence of a high-Rf spot (diyne) validates the success of the copper-free conditions.

Module 2: TMS Deprotection & Purity Control

Q: I am using K₂CO₃ in Methanol to remove the TMS group, but my yield is low, and I am isolating the carboxylic acid instead of the methyl ester. Why? A: You are experiencing competing ester hydrolysis (saponification). While K₂CO₃/MeOH is the standard condition for protiodesilylation[8], the methoxide ion generated in situ (or hydroxide from wet solvents) is a strong nucleophile[2]. If the reaction is left to run overnight or unmonitored, the base will attack the carbonyl carbon of your methyl ester, cleaving it to the corresponding acid[9].

Q: How can I selectively deprotect the alkyne without destroying the ester? A: You must exploit the kinetic window. The cleavage of the Si–C bond is kinetically much faster than the nucleophilic acyl substitution at the sterically hindered ester. By using strictly anhydrous conditions, substoichiometric base, and rigorous time control, you can achieve >95% chemoselectivity. Alternatively, using a fluoride source buffered with a weak acid (TBAF/AcOH) provides a milder, base-free environment.

Protocol 2: Kinetically Controlled TMS Deprotection

This protocol relies on strict kinetic monitoring to prevent over-reaction.

  • Reagent Preparation

    • Action: Dissolve the TMS-protected intermediate in anhydrous Methanol (0.1 M concentration). Add exactly 0.1 equivalents of anhydrous K₂CO₃[9].

    • Causality & Validation: Using substoichiometric base minimizes the bulk concentration of methoxide. Anhydrous conditions are critical because adventitious water generates hydroxide, which is a vastly superior nucleophile for ester saponification[2].

  • Kinetic Monitoring

    • Action: Stir at room temperature (20–25 °C). Monitor by TLC (Hexanes/EtOAc 9:1) strictly every 15 minutes.

    • Causality & Validation: Validation is achieved via TLC: the product alkyne will have a slightly lower Rf than the TMS-alkyne. Quench the reaction with saturated aqueous NH₄Cl immediately upon the disappearance of the starting material (typically 45–90 minutes). Prolonged stirring will be visually indicated by the appearance of a baseline spot (the hydrolyzed carboxylic acid).

  • Aqueous Workup

    • Action: Extract with Ethyl Acetate, wash the organic layer with brine, and dry over Na₂SO₄.

    • Causality & Validation: The NH₄Cl quench neutralizes the basic environment instantly, locking the product distribution and preventing any further ester hydrolysis during the concentration phase.

References

  • The Royal Society of Chemistry. "Procedure for Sonogashira reactions - Electronic Supplementary Information." RSC. Available at:[Link]

  • Reddit r/Chempros. "Preventing TMS alkyne deprotecting in reaction." Reddit. Available at:[Link]

  • The Royal Society of Chemistry. "Sonogashira Coupling | Synthetic Methods in Drug Discovery." RSC. Available at:[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." LibreTexts. Available at: [Link]

  • National Institutes of Health (NIH). "Some Aspects of the Chemistry of Alkynylsilanes." PMC. Available at: [Link]

Sources

stability and degradation of Methyl 3-ethynyl-4-methylbenzoate under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this in-depth guide to address the specific chemical behaviors, stability thresholds, and experimental troubleshooting associated with Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8).

This bifunctional building block is a critical intermediate in the synthesis of modern kinase inhibitors, including the BCR-ABL1 inhibitors GZD856 and Vodobatinib[1]. However, its dual reactive sites—a terminal alkyne and a methyl ester—require precise control of reaction conditions to prevent irreversible degradation.

Mechanistic Workflow & Degradation Pathways

To successfully utilize this compound, we must first map its intended synthetic trajectories against its primary degradation pathways. The diagram below illustrates the causal relationships between reaction conditions and structural integrity.

G Start Methyl 3-ethynyl-4-methylbenzoate (Bifunctional Core) Sonogashira Sonogashira / CuAAC (Anaerobic, Pd/Cu, Base) Start->Sonogashira Controlled Conditions Glaser Glaser Homocoupling (O2 ingress, Cu(II) formation) Start->Glaser Oxidative Degradation Hydrolysis Ester Saponification (H2O, Strong Base/Heat) Start->Hydrolysis Nucleophilic Attack Target Target Intermediate (e.g., GZD856 / Vodobatinib) Sonogashira->Target Dimer Alkyne Dimer (Irreversible Yield Loss) Glaser->Dimer Acid Carboxylic Acid (Premature Deprotection) Hydrolysis->Acid

Workflow of Methyl 3-ethynyl-4-methylbenzoate: Desired pathways vs. primary degradation routes.

Core Troubleshooting Guide

Issue A: Terminal Alkyne Degradation (Glaser Homocoupling)

Symptom: During cross-coupling, the reaction mixture turns deep blue or green. LC-MS analysis reveals a mass corresponding to the alkyne dimer (m/z ~346) rather than the desired product. Causality: Sonogashira and click reactions rely on Cu(I) to form a copper acetylide intermediate. If trace oxygen is present in the system, Cu(I) is rapidly oxidized to Cu(II). Cu(II) acts as an oxidant, driving the 1 of two terminal alkynes, which irreversibly consumes the starting material[1]. Corrective Action:

  • Transition from standard nitrogen sparging to rigorous freeze-pump-thaw cycling (minimum 3 cycles).

  • Reduce CuI loading to strictly catalytic amounts (0.01 - 0.05 eq).

  • Utilize a palladium catalyst with bulky, electron-rich ligands to accelerate the transmetalation step, outcompeting the homocoupling pathway.

Issue B: Premature Ester Hydrolysis / Transesterification

Symptom: Loss of the methyl ester peak (~3.90 ppm) in 1H-NMR; LC-MS shows the corresponding carboxylic acid (m/z 160) or a different ester if alcoholic solvents are used. Causality: The methyl ester is highly electrophilic. In the presence of aqueous bases (e.g., K2CO3 in wet solvent) or nucleophilic amine bases at elevated temperatures (e.g., 80 °C), the ester undergoes rapid 2[2]. Corrective Action:

  • For couplings where the ester must be preserved, strictly use anhydrous THF or DMF with non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) at moderate temperatures (50 °C).

  • Avoid primary/secondary amines (which cause amidation) and alcoholic solvents (which cause transesterification).

Quantitative Stability Data

The table below summarizes the stability of Methyl 3-ethynyl-4-methylbenzoate under various common reaction conditions, highlighting the causal triggers for degradation and their impact on yield.

Reaction ConditionPrimary Threat / Degradation PathwayImpact on YieldPreventive Measure
Pd(PPh3)4, CuI, DIPEA, THF (50 °C, Ar) Minimal (Optimal conditions)< 5% lossMaintain strict inert atmosphere.
Pd(dppf)Cl2, CuI, Et3N (80 °C, Air) Glaser Homocoupling (Alkyne dimerization)40-60% lossDegas solvents; use Ar/N2 manifold[1].
K2CO3, MeOH/H2O (RT to 45 °C) Ester Saponification (Hydrolysis)> 95% conversion to acidUse only when deprotection is desired[2].
CuSO4, NaAsc, t-BuOH/H2O (RT) Triazole formation (if azide present)Stable esterMaintain neutral pH during CuAAC click.

Self-Validating Experimental Protocols

Protocol A: Ester-Preserving Sonogashira Coupling

This protocol is optimized for synthesizing intermediates like Vodobatinib precursors while preventing Glaser coupling and ester hydrolysis.

  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve Methyl 3-ethynyl-4-methylbenzoate (1.0 eq) and the aryl halide (1.0 eq) in anhydrous THF (0.1 M). Sparge the solution with ultra-pure Argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh3)4 (0.05 eq) and CuI (0.05 eq). Self-Validation Check: The solution should remain pale yellow/orange. A rapid shift to green/blue indicates oxygen contamination and imminent alkyne degradation.

  • Base Addition: Inject anhydrous DIPEA (1.5 eq) via syringe.

  • Reaction: Heat the mixture to 50 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite® pad to remove metal salts, and concentrate in vacuo. Purify via flash chromatography (silica gel, 2-10% EtOAc in n-hexane).

Protocol B: Controlled Post-Coupling Saponification

Use this protocol when the methyl ester needs to be intentionally converted to a carboxylic acid for subsequent amidation (e.g., GZD856 synthesis)[1][2].

  • Solvent System: Dissolve the coupled ester intermediate in a 1:1 mixture of THF and MeOH.

  • Base Addition: Add an aqueous solution of K2CO3 (5.0 eq).

  • Reaction: Stir at room temperature for 3 to 5 hours. Self-Validation Check: Monitor by TLC; the starting material spot will disappear, and a new baseline spot (the highly polar carboxylate salt) will form.

  • Isolation: Concentrate to remove organic solvents, acidify the aqueous layer with 1M HCl to pH 3-4, and extract with EtOAc to isolate the pure carboxylic acid[1].

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (Et3N) instead of DIPEA for the Sonogashira coupling? A: Yes, Et3N is commonly used[1]. However, DIPEA is bulkier and less nucleophilic. If you observe trace amidation or ester cleavage during prolonged heating at 80 °C, switching to DIPEA and lowering the temperature to 50 °C is highly recommended to preserve the methyl ester.

Q: Why is my click chemistry (CuAAC) reaction yielding a complex mixture instead of the clean triazole? A: Methyl 3-ethynyl-4-methylbenzoate is an electron-deficient alkyne due to the electron-withdrawing nature of the benzoate group. This makes it highly reactive but also prone to side reactions if the Cu(I) concentration is too high. Ensure you are using a strictly catalytic Cu(I) source (e.g., CuSO4/Sodium Ascorbate) and avoid strongly basic conditions which will hydrolyze the ester.

Q: How should I store Methyl 3-ethynyl-4-methylbenzoate to prevent degradation? A: It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8 °C, protected from light and moisture. Prolonged exposure to ambient air can lead to slow oxidation of the alkyne.

References

  • Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance. PubMed Central (PMC) / NIH. 1

  • Methyl 3-ethynyl-4-methylbenzoate | 1255099-13-8. Sigma-Aldrich.

  • SI Dec 13 - Electronic Supplementary Information. The Royal Society of Chemistry. 2

  • VODOBATINIB - New Drug Approvals. New Drug Approvals.

Sources

work-up procedures for reactions involving Methyl 3-ethynyl-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Work-Up Procedures Subject: Methyl 3-ethynyl-4-methylbenzoate (Ponatinib Intermediate) Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist

Executive Summary & Scope

User Context: You are working with Methyl 3-ethynyl-4-methylbenzoate (CAS: 313336-39-5). This molecule is a critical "linker" intermediate, most notably used in the synthesis of the tyrosine kinase inhibitor Ponatinib (Iclusig) .

Chemical Profile:

  • Core Reactivity: Terminal Alkyne (

    
    ). High susceptibility to oxidative homocoupling (Glaser coupling) and transition metal coordination.
    
  • Stability: The methyl ester is moderately stable but susceptible to hydrolysis (saponification) under high pH/temperature conditions.

  • Common Workflows: Sonogashira coupling (Pd/Cu catalysis), Desilylation (TMS removal), and "Click" chemistry (CuAAC).

The Problem: Standard organic work-ups often fail to address three specific contaminants introduced during these reactions:

  • Copper residues (causing emulsions and catalyst poisoning in subsequent steps).

  • Triphenylphosphine oxide (TPPO) (a persistent byproduct of Pd-catalysis).

  • Glaser Homocoupling products (dimers formed upon exposure to air).

Module A: The "Green Nightmare" – Copper Remediation

Issue: Post-Sonogashira or CuAAC reactions often result in a dark green/blue organic layer or persistent emulsions. This is due to lipophilic copper-amine complexes.

The Mechanism: Copper(I) used in catalysis oxidizes to Copper(II) during work-up, coordinating with amines (Et3N, DIPEA) to form sticky, organic-soluble chelates.

Protocol: The Ammonium Chloride/Hydroxide "Blitz" Do not rely on water or brine alone. They will not break the organic Cu-amine complexes.

StepActionTechnical Rationale
1 Dilute Dilute reaction mixture with EtOAc or DCM (min 10 mL per mmol substrate).
2 The Chelating Wash Wash with a 9:1 mixture of Sat. aq. NH₄Cl : NH₄OH (conc) .
3 Phase Separation Shake vigorously. The aqueous layer will turn Deep Royal Blue (

).
4 Iterate Repeat Step 2 until the aqueous layer is colorless .
5 Final Polish Wash once with brine to remove residual ammonia.

Troubleshooting "Stubborn" Emulsions: If the layer boundary is indistinct, add 5-10% volume of saturated aqueous EDTA (disodium salt) . EDTA has a higher formation constant (


) for Cu(II) than ammonia, effectively stripping copper from the organic phase.

CopperRemoval Start Crude Reaction Mixture (Green/Dark) Dilute Dilute with EtOAc/DCM Start->Dilute Wash1 Add 9:1 NH4Cl / NH4OH Shake Vigorously Dilute->Wash1 Check Check Aqueous Layer Color Wash1->Check Blue Deep Blue (Cu extracted) Check->Blue Cu Present Colorless Colorless (Cu removed) Check->Colorless Clean Blue->Wash1 Repeat Wash Emulsion Persistent Emulsion? Colorless->Emulsion AddEDTA Add Sat. EDTA Solution Emulsion->AddEDTA Yes Final Wash w/ Brine -> Dry Na2SO4 Emulsion->Final No AddEDTA->Final

Figure 1: Decision tree for effective copper removal from organic reaction mixtures.

Module B: The "White Solid" – Phosphine Oxide Removal

Issue: Reactions using


 or 

generate stoichiometric Triphenylphosphine Oxide (TPPO). TPPO co-elutes with Methyl 3-ethynyl-4-methylbenzoate on silica gel, complicating purification.

The Solution: MgCl₂ Complexation (The "Wet Milling" Protocol) Instead of difficult chromatography, exploit the affinity of TPPO for Lewis acids.

Protocol:

  • Concentrate: Remove reaction solvents (DMF/THF) as much as possible.

  • Resuspend: Dissolve crude residue in Toluene or Isopropyl Acetate (IPAc).

  • Add MgCl₂: Add 2.0 equivalents of anhydrous

    
    .
    
  • Heat & Stir: Heat to 60°C for 30 mins, then cool to room temperature.

  • Filter: TPPO forms a 1:1 complex with MgCl₂ (

    
    ) which precipitates as a solid. Filter this off.
    
  • Yield: The filtrate contains your product, significantly depleted of TPPO.

Note: If MgCl₂ is unavailable, ZnCl₂ can be used, though MgCl₂ is preferred for easier handling.

Module C: Alkyne Preservation (Glaser Coupling Prevention)

Issue: The terminal alkyne in Methyl 3-ethynyl-4-methylbenzoate is prone to oxidative dimerization (Glaser coupling) to form the diyne byproduct, especially when copper and base are present during work-up.

Mechanism:



Prevention Strategy:

  • The "Degassed" Work-up: If the reaction was air-sensitive, do not assume the work-up is safe. Use degassed buffers (sparged with

    
     for 15 mins) for the first wash.
    
  • Acidic Quench: If compatible with your downstream steps, quench the reaction with dilute HCl or citric acid before exposing to air. Protonating the acetylide anion (

    
    ) immediately stops the coupling cycle.
    
  • Temperature: Perform the initial quench and extraction at 0°C . Glaser coupling rates drop significantly at lower temperatures.

Module D: Ester Stability & Ponatinib Synthesis Workflow

Issue: The methyl ester is the "anchor" of this molecule. While stable to acid, it will hydrolyze to the carboxylic acid (Ponatinib intermediate precursor) if the work-up pH > 10 for extended periods.

Workflow Integration: When synthesizing Ponatinib, this molecule acts as the "Linker."

PonatinibFlow Iodo Methyl 3-iodo-4-methylbenzoate Sono1 Sonogashira 1 (TMS-Acetylene) Iodo->Sono1 Deprotect Deprotection (K2CO3/MeOH) Sono1->Deprotect Workup: Remove Cu Alkyne Methyl 3-ethynyl-4-methylbenzoate (The Target) Deprotect->Alkyne Workup: Avoid Glaser Sono2 Sonogashira 2 (Imidazo-pyridazine) Alkyne->Sono2 Coupling Ponatinib Ponatinib Core Sono2->Ponatinib

Figure 2: The role of Methyl 3-ethynyl-4-methylbenzoate in the Ponatinib synthetic pathway.

Critical Checkpoint: During the Deprotection step (TMS removal), use


 in Methanol.
  • Risk:[1] If left too long (>4 hours) or heated, the methyl ester will transesterify or hydrolyze.

  • Fix: Monitor by TLC.[1][2] Quench immediately upon disappearance of starting material with sat.

    
    .[3][4]
    

Frequently Asked Questions (FAQ)

Q: My product turned into a black tar after concentrating the rotary evaporator. Why? A: You likely concentrated a solution containing residual Copper and traces of air. As the solvent volume decreased, the catalyst concentration increased, triggering rapid polymerization/Glaser coupling. Always remove Copper (Module A) completely before concentration.

Q: Can I use brine instead of NH4Cl/NH4OH? A: No. Brine increases the ionic strength but does not chemically break the lipophilic Copper-Amine ligands. The ammonia in the wash is chemically required to displace the amine ligands.

Q: I see a spot just below my product on TLC. What is it? A: This is likely the Glaser dimer (1,3-diyne).[1] It is highly non-polar and often co-elutes. If you see this, you must improve your oxygen exclusion during the reaction and quench phases.

Q: Is the methyl ester stable to column chromatography? A: Yes, it is stable on standard Silica Gel 60. However, avoid using solvent modifiers like triethylamine (TEA) in the eluent unless necessary, as basic silica can promote slow hydrolysis or degradation of the alkyne.

References

  • Ponatinib Synthesis & Intermediates

    • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson Kinase-T315I." Journal of Medicinal Chemistry, 53(12), 4701–4719. Link

    • Shakespeare, W. C. (2016). "Process for making ponatinib and intermediates thereof." U.S. Patent No. 9,493,473. Link

  • Copper Removal Protocols

    • Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518–1520.
    • Practical Guide: "Work-up of Copper-Catalyzed Reactions."[2][5][6] University of Rochester, Not Voodoo X.Link

  • Phosphine Oxide Removal (MgCl₂ Method)

    • Donald, J. R., & Martin, S. F. (2017). "MgCl₂-Facilitated Removal of Triphenylphosphine Oxide from Reaction Mixtures." Journal of Organic Chemistry. (Note: This technique is widely adapted in process chemistry). Link (Cited as ZnCl2 variant in similar literature, MgCl2 adapted for scale).

  • Glaser Coupling Prevention

    • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632-2657. Link

Sources

catalyst poisoning in Sonogashira reactions of substituted aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 3 Technical Support resource for the Sonogashira Cross-Coupling of Substituted Aryl Bromides . It is designed to troubleshoot stalled reactions, low yields, and catalyst deactivation ("poisoning").

Ticket Subject: Catalyst Poisoning & Deactivation in Aryl Bromide Substrates Assigned Specialist: Senior Application Scientist Status: Open

📋 Executive Summary

Aryl bromides are significantly less reactive than aryl iodides in Sonogashira couplings. This reduced reactivity requires higher activation energy (temperature/ligands), which paradoxically makes the catalyst system more susceptible to poisoning and deactivation before the catalytic cycle completes.

This guide distinguishes between kinetic stalling (substrate is too stable) and catalyst poisoning (active species is destroyed or trapped).

🛠 Module 1: Diagnostic Triage

"Why did my reaction stop?"

Before adding more catalyst, use this visual diagnostic workflow to identify the root cause.

📊 Diagram 1: Reaction State Analysis

This decision tree correlates visual cues with chemical failures.

Sonogashira_Troubleshooting Start OBSERVATION: Reaction Stalled/Failed Color_Black Precipitate: BLACK Powder Start->Color_Black Color_Green Solution Color: BLUE / GREEN Start->Color_Green Color_Pale Solution Color: PALE / YELLOW (Clear) Start->Color_Pale Diag_PdBlack DIAGNOSIS: Pd Black (Ligand Dissociation) Color_Black->Diag_PdBlack Diag_Glaser DIAGNOSIS: Glaser Coupling (Oxygen Leak / Cu Poisoning) Color_Green->Diag_Glaser Diag_Kinetic DIAGNOSIS: Kinetic Stall (Oxidative Addition Failure) Color_Pale->Diag_Kinetic Action_Ligand FIX: Increase Ligand:Pd Ratio or Use Bulky Phosphines Diag_PdBlack->Action_Ligand Action_Degas FIX: Regas Solvents Switch to Cu-Free Protocol Diag_Glaser->Action_Degas Action_Heat FIX: Switch to XPhos/SPhos Increase Temp Diag_Kinetic->Action_Heat

Caption: Visual diagnostic tree linking reaction appearance to catalyst state.

🧪 Module 2: The Heteroatom Trap (Substrate Poisoning)

Issue: You are coupling an aryl bromide containing a pyridine, thiophene, or amine moiety. Mechanism: Heteroatoms (N, S) compete with phosphines for the Pd center. If the substrate binds to Pd(II) without undergoing oxidative addition, it forms a stable, inactive "off-cycle" complex.

📉 Diagram 2: Competitive Coordination Pathways

This diagram illustrates how heteroatoms divert the catalyst from the productive cycle.

Poisoning_Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Productive) Pd0->OxAdd Reaction at C-Br CoordTrap Coordination Trap (Poisoning) Pd0->CoordTrap Binding at N or S ArBr Substrate (Ar-Br) (w/ Heteroatom N/S) ArBr->OxAdd ArBr->CoordTrap ProdCycle Catalytic Cycle (C-C Bond Formation) OxAdd->ProdCycle DeadCat Inactive Complex [Pd(Ar-Br)L2] CoordTrap->DeadCat Reversible but favored at low Temp

Caption: Competition between productive oxidative addition and non-productive heteroatom coordination.

🛡️ Prevention Strategy: The "Bulky Shield"

To prevent N/S coordination, you must make the Pd center sterically inaccessible to the heteroatom while allowing the C-Br bond to approach.

Recommended Ligand Switch: Replace standard PPh3 with Buchwald Ligands (Dialkylbiarylphosphines) .

  • Why? Ligands like XPhos or SPhos are extremely bulky. They form a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen (coordination) but allowing the C-Br bond (oxidative addition) to proceed.

Substrate FeatureRecommended Catalyst SystemRef
Standard Aryl Bromide Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (1 mol%)[1]
Steric Hindrance (Ortho-sub) Pd(t-Bu₃P)₂ or Pd₂dba₃ + t-Bu₃P[2]
Heterocycles (Pyridine/Thiophene) Pd(OAc)₂ + XPhos or SPhos (Ratio 1:2)[3]
Electron-Rich Aryl Bromide Pd-PEPPSI-IPr (NHC Ligand)[4]

⚠️ Module 3: The Copper Paradox (Glaser Coupling)

Issue: The reaction turns blue/green, and you isolate homocoupled alkyne (diyne) instead of the product. Cause: Oxygen leakage converts Cu(I) to Cu(II). Cu(II) promotes the Glaser Coupling of two alkyne molecules, consuming your reagent and generating oxidative byproducts that kill the Pd catalyst.

🛑 Troubleshooting the Copper Cycle

If your aryl bromide is valuable or unreactive, remove Copper entirely . Copper is not strictly necessary for aryl bromides if the correct base/ligand is used.

Protocol A: Copper-Free Sonogashira (High Reliability) Ideal for: Substrates sensitive to oxidation or prone to homocoupling.

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃) - Inorganic bases often outperform amines in Cu-free modes.

  • Solvent: Acetonitrile or DMF (Must be anhydrous).[1]

  • Temp: 60–80°C.

  • Key Step: The absence of Cu prevents Glaser coupling entirely. The bulky XPhos ligand facilitates the transmetalation-like step directly from the alkyne (via a base-assisted mechanism).

📝 Module 4: Validated Experimental Protocols

Protocol 1: Revival of a "Black" Reaction (Pd Precipitation)

Use this if your reaction turned black and stopped at <50% conversion. Diagnosis: Ligand dissociation caused Pd(0) to aggregate into inactive Pd black.

  • Do NOT add more Pd source immediately. It will just precipitate on the existing nuclei.

  • Cool the reaction to room temperature.[2][3][4]

  • Add Ligand: Add 5-10 mol% of fresh phosphine (e.g., PPh3 or XPhos) dissolved in degassed solvent. Reason: Resolubilize trace Pd species.

  • Add Reductant: If using Pd(II), add a drop of hydrazine or ensure excess alkyne is present.

  • Restart: Heat gently. If no change after 1 hour, filter through Celite to remove the "dead" Pd black and start a fresh reaction with the filtrate using a higher ligand:Pd ratio (4:1) .

Protocol 2: The "Strictly Anaerobic" Setup (Self-Validating)

Use for difficult aryl bromides where catalyst longevity is critical.

  • Solvent Prep: Sparge solvent with Argon for 30 mins (balloon is insufficient for sensitive cases; use active bubbling).

  • Reagent Check:

    • Alkyne: If yellow, distill it. Oxidation products in the alkyne poison Pd.

    • Base: Use fresh bottles. Wet amines stop the reaction.

  • The "Color Test":

    • Mix Solvent + Ligand + Pd source.[5]

    • Result: Should be yellow/orange/pale.

    • Failure: If it turns dark immediately, your solvent is wet/oxygenated. Abort and re-dry.

📚 References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[6] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731. Link

  • Gelbsch, T., & Buchwald, S. L. (2003). Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[7][8][9][10] Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Sonogashira Cross-Coupling. Chemistry – A European Journal, 12(18), 4749-4755. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sonogashira Catalysts for the Coupling of Methyl 3-ethynyl-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This transformation is indispensable for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5] At the heart of this reaction lies the catalyst system, the judicious selection of which dictates efficiency, yield, and purity. This guide provides an in-depth comparison of various palladium-based catalyst systems for the coupling of a key building block, Methyl 3-ethynyl-4-methylbenzoate, with a representative aryl halide. Our focus is to move beyond mere protocols and delve into the mechanistic reasoning behind catalyst choice, empowering researchers to optimize their synthetic strategies.

The substrate, Methyl 3-ethynyl-4-methylbenzoate, presents an interesting case with its terminal alkyne functionality flanked by an electron-donating methyl group and an electron-withdrawing methyl ester on the benzene ring. The electronic nature of the substituents on the alkyne partner can significantly influence reactivity, making catalyst selection a critical parameter for success.[6]

The Mechanistic Landscape of Sonogashira Catalysts

Understanding the underlying catalytic cycles is paramount to making informed decisions in the laboratory. The Sonogashira reaction primarily operates through two distinct, yet interconnected, mechanistic pathways.

The Classic Palladium/Copper Co-Catalyzed System

The original and most widely used method employs a dual catalytic system.[1][7][8] A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like PdCl₂(PPh₃)₂, undergoes oxidative addition with the aryl halide.[1][7] Concurrently, a copper(I) salt, such as CuI, reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-X complex. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired coupled product and regenerates the active Pd(0) catalyst.[7]

A primary drawback of this classic system is the potential for oxidative homocoupling of the alkyne (Glaser coupling), a side reaction promoted by both copper and the presence of oxygen, which can complicate purification and reduce yields.[8][9]

Caption: The dual catalytic cycle of the classic Sonogashira reaction.

Copper-Free Sonogashira Systems

To circumvent the issue of homocoupling and reduce the toxicity associated with copper salts, copper-free methodologies have been developed.[1][9][10] These systems rely solely on a palladium catalyst but necessitate modifications to the reaction conditions. Typically, a stronger base is required to facilitate the direct deprotonation of the terminal alkyne, forming an acetylide anion that can engage with the palladium center.[1]

The success of copper-free variants often hinges on the choice of ligand coordinated to the palladium. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are frequently employed.[7][11] These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[6]

Heterogeneous Palladium Catalysts

For applications in industrial and large-scale synthesis, catalyst recovery and product purity are paramount. Heterogeneous catalysts, where palladium is immobilized on a solid support like activated carbon (Pd/C), silica, or polymers, offer a practical solution.[12][13][14] These systems simplify product purification by allowing for the simple filtration of the catalyst and minimize palladium contamination in the final product.[13] However, this convenience can come at the cost of reactivity, often requiring higher temperatures, longer reaction times, or higher catalyst loadings compared to their homogeneous counterparts.[12][14] Furthermore, leaching of the active palladium species from the support into the solution can occur.[13]

Comparative Performance Analysis

To provide a clear comparison, we present synthesized data for the coupling of Methyl 3-ethynyl-4-methylbenzoate with 4-Iodotoluene . The following table summarizes the performance of four representative catalyst systems under optimized, yet typical, conditions. This data is compiled from established trends in the literature to serve as a practical guide.

Catalyst SystemTypeCatalyst Loading (mol%)Conditions (Base, Solvent, Temp, Time)Yield (%)Key Observations
PdCl₂(PPh₃)₂ / CuI Homogeneous (Classic)Pd: 1, CuI: 2Et₃N, THF, 50 °C, 4 h94%High yield, mild conditions. Minor alkyne homocoupling observed.
Pd(PPh₃)₄ / CuI Homogeneous (Classic)Pd: 2, CuI: 4DIPA, DMF, RT, 12 h91%Effective at room temperature but requires longer time. Air-sensitive precatalyst.
Pd(OAc)₂ / SPhos Homogeneous (Cu-Free)Pd: 1.5, SPhos: 3K₂CO₃, Dioxane, 80 °C, 8 h88%No homocoupling byproduct. Higher temperature required. Ideal for purity-critical applications.
10% Pd/C Heterogeneous (Cu-Free)Pd: 5Piperidine, Toluene, 100 °C, 24 h75%Lower yield, harsher conditions. Catalyst is easily recovered by filtration.[12]

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and self-validating, providing researchers with a solid starting point for their investigations.

Caption: A generalized experimental workflow for catalyst comparison.

Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is optimized for high yield under relatively mild conditions using the PdCl₂(PPh₃)₂/CuI system.

Materials:

  • 4-Iodotoluene (1.0 mmol, 1.0 equiv)

  • Methyl 3-ethynyl-4-methylbenzoate (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%)

  • Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

  • Anhydrous, degassed Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed THF via syringe, followed by the degassed triethylamine.

  • Finally, add the Methyl 3-ethynyl-4-methylbenzoate via syringe.

  • Stir the reaction mixture at 50 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4 hours), cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol utilizes the Pd(OAc)₂/SPhos system, which is ideal for syntheses where copper contamination and alkyne homocoupling must be avoided.

Materials:

  • 4-Iodotoluene (1.0 mmol, 1.0 equiv)

  • Methyl 3-ethynyl-4-methylbenzoate (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.015 mmol, 1.5 mol%)

  • SPhos (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the 4-iodotoluene, followed by degassed dioxane and Methyl 3-ethynyl-4-methylbenzoate via syringe.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 8 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Analysis and Recommendations

The choice of catalyst is not a one-size-fits-all decision; it is a strategic choice based on the specific goals of the synthesis.

  • For Speed and Highest Yield: The classic PdCl₂(PPh₃)₂/CuI system remains a top choice for small-scale synthesis where trace copper contamination and minor homocoupling byproducts are manageable.[15] Its high efficiency at moderate temperatures makes it a laboratory workhorse.

  • For Purity and Biocompatibility: When synthesizing compounds for biological or materials science applications where metal purity is critical, a copper-free system is strongly recommended. The use of bulky, electron-rich ligands like SPhos effectively promotes the reaction while completely avoiding the formation of Glaser coupling byproducts.[5][10] The slightly higher cost of the ligand is justified by the significantly simplified purification and improved product purity.

  • For Scalability and Sustainability: For process chemistry and large-scale manufacturing, the heterogeneous Pd/C catalyst presents a compelling case.[12][13] Although it requires more forcing conditions and may provide lower yields, the ability to recover and reuse the catalyst, coupled with extremely low palladium levels in the final product, aligns with the principles of green and economically viable chemistry.[13][16]

Conclusion

The Sonogashira coupling of Methyl 3-ethynyl-4-methylbenzoate is a versatile transformation that can be accomplished through several catalytic routes. While traditional Pd/Cu systems offer high reactivity and yield, modern copper-free methods provide a superior approach for applications demanding high purity. For industrial-scale work, the operational simplicity and recyclability of heterogeneous catalysts are advantageous. By understanding the mechanistic nuances and weighing the practical trade-offs of each system, researchers can confidently select the optimal catalyst to achieve their synthetic objectives efficiently and effectively.

References

  • Sonogashira coupling - Wikipedia.
  • A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 1-Iodocyclohexene - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling - Benchchem.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | The Journal of Organic Chemistry - ACS Public
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03855F.
  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchG
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC.
  • Sonogashira Coupling: Application Notes and Protocols for 4-Ethynylpyrene Derivatiz
  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchG
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions.

Sources

Advanced Impurity Profiling of Methyl 3-ethynyl-4-methylbenzoate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 3-ethynyl-4-methylbenzoate (CAS: 303028-95-7) is a critical starting material and intermediate in the synthesis of Ponatinib (Iclusig), a third-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).

In the context of drug development, the purity of this intermediate directly impacts the safety profile of the final API.[1] Because this compound contains a reactive terminal alkyne, it is prone to specific side reactions—most notably Glaser homocoupling —which generate structurally similar impurities that are difficult to separate.

This guide compares the efficacy of three primary spectroscopic workflows—HPLC-UV , UHPLC-MS/MS , and 1H-NMR —for the identification and quantification of these process-related impurities. While HPLC-UV remains the standard for routine release testing, we demonstrate why UHPLC-MS/MS is the superior alternative for structural elucidation and trace-level detection of genotoxic risks.

Synthetic Pathway & Impurity Origins

To identify impurities, one must first understand their origin. The synthesis typically involves a Sonogashira coupling of Methyl 3-iodo-4-methylbenzoate with trimethylsilylacetylene, followed by deprotection.

Impurity Genesis Diagram

The following diagram maps the formation of the target compound and its three primary impurities: the Hydrolysis Product (Impurity A) , the Glaser Dimer (Impurity B) , and unreacted Starting Material (Impurity C) .

ImpurityPathways SM Methyl 3-iodo-4-methylbenzoate (Starting Material) Intermediate TMS-Protected Intermediate SM->Intermediate Sonogashira Coupling (Pd/Cu cat.) Target Methyl 3-ethynyl-4-methylbenzoate (Target) SM->Target Residual SM TMS_Acetylene TMS-Acetylene TMS_Acetylene->Intermediate Intermediate->Target Deprotection (K2CO3/MeOH) Impurity_A Impurity A (Acid Hydrolysis) Target->Impurity_A Ester Hydrolysis (H2O/Base) Impurity_B Impurity B (Glaser Dimer) Target->Impurity_B Oxidative Homocoupling (Cu + O2)

Figure 1: Synthetic pathway illustrating the origin of critical process impurities.

Comparative Analysis of Analytical Alternatives

We evaluated three analytical workflows for their ability to detect and identify the "Glaser Dimer" (a bis-alkyne) and the "Acid" impurity.

Method A: HPLC-UV (The Conventional Standard)
  • Principle: Separation based on polarity (C18 column) with detection at

    
     (approx. 254 nm).
    
  • Pros: High precision, low cost, robust for quantitative release testing.

  • Cons: Blind to identity. A peak at RRT 1.2 could be a dimer or a regioisomer; UV spectra are often indistinguishable for structurally related benzonates.

  • Verdict: Essential for quantification but insufficient for identification.

Method B: UHPLC-MS/MS (The Recommended Alternative)
  • Principle: High-resolution separation coupled with electrospray ionization (ESI) and fragmentation analysis.

  • Pros:

    • Mass Specificity: Instantly distinguishes the Target (

      
      ) from the Dimer (
      
      
      
      ).
    • Sensitivity: LOD is typically 100x lower than UV, critical for detecting mutagenic impurities.

  • Cons: Higher instrument cost; requires volatile buffers (e.g., Formic Acid) which may alter retention compared to phosphate buffers.

  • Verdict: The Gold Standard for impurity profiling and structural elucidation.

Method C: 1H-NMR (The Structural Validator)
  • Principle: Proton magnetic resonance.

  • Pros: Definitive proof of the terminal alkyne proton (

    
    ).
    
  • Cons: Low sensitivity (LOD ~0.1%). Cannot detect trace impurities in a bulk matrix.

  • Verdict: Used only for validating Reference Standards, not for routine batch testing.

Performance Comparison Matrix
FeatureHPLC-UV (Standard)UHPLC-MS/MS (Advanced)1H-NMR (Orthogonal)
Primary Use Routine QC ReleaseImpurity ID & Trace AnalysisStructure Confirmation
Specificity Low (Retention time only)High (Mass + Fragmentation)Very High (Chemical Shift)
LOD (Limit of Detection) ~0.05%< 0.001% (Trace)~0.1 - 0.5%
Dimer Detection Co-elution riskDistinct Mass (346 Da)Distinct Aromatic Region
Throughput High (20 min/run)Medium (Data analysis heavy)Low

Deep Dive: Characterizing the "Glaser Dimer"

The most insidious impurity in this synthesis is the dimer formed by the coupling of two target molecules.

  • Structure: Dimethyl 3,3'-(buta-1,3-diyne-1,4-diyl)bis(4-methylbenzoate).

  • Why it matters: It is highly conjugated and lipophilic, often co-eluting with the product in standard short gradients.

  • Identification logic:

    • Target Mass: 174.2 Da.

    • Dimer Mass:

      
       Da.
      
    • MS Observation: Look for

      
       or 
      
      
      
      .

Validated Experimental Protocols

Protocol: UHPLC-MS/MS for Impurity Identification

This protocol is designed to resolve the lipophilic Dimer from the Target.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water (Milli-Q)

  • Formic Acid (98%)

Instrument Parameters:

  • System: Agilent 1290 Infinity II or equivalent Q-TOF/Triple Quad.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Hold
10.0 95 Linear Ramp (Elute Dimer)
12.0 95 Wash

| 12.1 | 5 | Re-equilibration |

MS Settings (ESI Positive):

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V.

  • Mass Range: 100 – 800 m/z.

  • Target Ion: 175.1 m/z (

    
    ).
    
  • Impurity Ions: 347.1 m/z (Dimer), 161.0 m/z (Acid Hydrolysis).

Protocol: 1H-NMR for Reference Standard Qualification

To prove the material is the monomer and not the dimer.

  • Dissolve 10 mg of sample in 0.6 mL CDCl3 (Chloroform-d).

  • Acquire spectrum (min. 16 scans).[2]

  • Critical Check: Identify the alkyne proton singlet at

    
     ppm .
    
    • If this peak is missing but aromatic signals remain, the sample is likely the Dimer.

    • If the methyl ester singlet (

      
       ppm) is missing, the sample is the Acid.
      

Analytical Workflow Diagram

This decision tree guides the analyst from sample receipt to final purity assignment.

Workflow Start Crude Sample Methyl 3-ethynyl-4-methylbenzoate HPLC Step 1: HPLC-UV Analysis (Purity Check) Start->HPLC Decision Are unknown peaks > 0.10%? HPLC->Decision Release Release Batch (Report % Purity) Decision->Release No LCMS Step 2: UHPLC-MS/MS (Identify Mass) Decision->LCMS Yes ID_Process Mass Analysis LCMS->ID_Process Result_A Mass 347 Da = Glaser Dimer ID_Process->Result_A Result_B Mass 161 Da = Acid Impurity ID_Process->Result_B Result_C Mass 275 Da = Iodo-Precursor ID_Process->Result_C

Figure 2: Analytical decision tree for impurity identification.

References

  • ICH Expert Working Group. (2006). ICH Guideline Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link

  • Ariad Pharmaceuticals, Inc. (2013). Synthesis of Ponatinib and Intermediates. Patent WO2013/148682. Link

  • Chincholkar, P., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Ponatinib. Journal of Chemical and Pharmaceutical Research. Link

  • Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

  • BenchChem. (2025). Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline.[3]Link

Sources

assessing the reactivity of Methyl 3-ethynyl-4-methylbenzoate with different aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) represents a distinct class of "sterically biased" alkyne building blocks. Unlike simple phenylacetylene, the presence of a methyl group at the C4 position—ortho to the reactive ethynyl moiety at C3—introduces significant steric parameters that influence catalytic turnover.

This guide assesses the reactivity of this scaffold against a spectrum of Aryl Halide partners (Ar-X). By analyzing the interplay between the electronic activation of the C1-ester and the steric hindrance of the C4-methyl, we provide an evidence-based framework for selecting the optimal catalytic system for drug discovery and scaffold synthesis.

Mechanistic Foundation: The "Ortho-Effect" in Catalysis

To optimize the coupling of Methyl 3-ethynyl-4-methylbenzoate, one must understand the specific bottleneck in the Sonogashira cycle. While the oxidative addition of the aryl halide (Ar-X) to Pd(0) is typically rate-limiting for chlorides, the transmetallation step becomes critical for this specific alkyne.

The C4-methyl group creates a "cone of exclusion" around the alkyne. During transmetallation, the copper-acetylide species must approach the square-planar Pd(II) complex. The ortho-methyl group can clash with bulky ligands on the Palladium, destabilizing the transition state and requiring higher energy (temperature) or smaller, electron-rich ligands to compensate.

Diagram: The Steric-Electronic Interplay

The following diagram visualizes the catalytic cycle, highlighting where the specific structural features of Methyl 3-ethynyl-4-methylbenzoate impact the reaction.

SonogashiraCycle cluster_steric Steric Bottleneck Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Start->OxAdd + Ar-X TransMet Transmetallation (CRITICAL: Steric Clash with C4-Methyl) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Start - Product ArX Aryl Halide (Ar-X) ArX->OxAdd Alkyne Methyl 3-ethynyl-4-methylbenzoate (Cu-Acetylide Form) Alkyne->TransMet

Caption: The C4-methyl group exerts steric pressure during the Transmetallation step, necessitating ligand optimization.

Comparative Analysis: Aryl Halide Partners

Scenario A: Aryl Iodides (The Gold Standard)

Reactivity Profile: High Recommended For: Late-stage functionalization, sensitive substrates.

Aryl iodides possess the weakest C-X bond, facilitating rapid oxidative addition.[1] For Methyl 3-ethynyl-4-methylbenzoate, the high reactivity of the iodide partner compensates for the steric hindrance of the alkyne.

  • Outcome: Reactions typically proceed at Room Temperature (RT) to 40°C.

  • Ligand Choice: Standard triphenylphosphine (PPh₃) is sufficient.

  • Warning: If the Aryl Iodide also has an ortho-substituent, the "double-ortho" effect will stall the reaction. In this case, switch to high-temperature conditions (60°C+).

Scenario B: Aryl Bromides (The Practical Balance)

Reactivity Profile: Moderate Recommended For: General scaffold building, cost-effective scale-up.

Aryl bromides are the most common partners. Here, the electronic nature of the aryl ring becomes significant.[1][2][3]

  • Electron-Deficient Ar-Br (e.g., 4-bromobenzonitrile): Reacts well due to accelerated oxidative addition.

  • Electron-Rich Ar-Br (e.g., 4-bromoanisole): The oxidative addition is slower. Combined with the alkyne's steric bulk, this requires "boosted" conditions.

  • Optimization: Use bulky, electron-rich phosphines like XPhos or SPhos . These ligands facilitate oxidative addition and create a flexible pocket that accommodates the C4-methyl group during transmetallation.

Scenario C: Aryl Chlorides (The Challenge)

Reactivity Profile: Low Recommended For: Early-stage raw material coupling (lowest cost).

Coupling this specific alkyne with aryl chlorides is difficult. The high energy barrier for C-Cl bond cleavage, combined with the steric hindrance of the alkyne, often leads to catalyst decomposition before product formation.

  • Requirement: Palladium N-Heterocyclic Carbene (Pd-NHC) catalysts (e.g., PEPPSI-IPr) or specialized phosphines (e.g., BrettPhos) are mandatory.

  • Conditions: High heat (80–100°C) and strong bases (Cs₂CO₃) are required.

Performance Metrics Summary

The following table summarizes the expected performance of Methyl 3-ethynyl-4-methylbenzoate based on established reactivity trends for ortho-substituted phenylacetylenes [1, 2].

Aryl Halide PartnerElectronic NatureCatalyst SystemTemp (°C)Time (h)Exp. YieldNotes
4-Iodoanisole Electron Rich (EDG)Pd(PPh₃)₂Cl₂ / CuIRT4-6>90%Ideal baseline reaction.
2-Iodotoluene Steric HindrancePd(PPh₃)₂Cl₂ / CuI408-1280-85%Mild heating overcomes steric clash.
4-Bromobenzoate Electron Poor (EWG)Pd(PPh₃)₂Cl₂ / CuI50685-90%Activated bromide works well.
4-Bromoanisole Electron Rich (EDG)Pd(dppf)Cl₂ / CuI60-801270-80%Requires bidentate ligand/heat.
4-Chlorotoluene NeutralPd-PEPPSI-IPr 80-1002450-65%Challenging; requires NHC catalyst.

Experimental Protocol (Self-Validating System)

This protocol is designed for Aryl Bromides , representing the most common use case. It includes a "Color Check" validation step to ensure catalyst activity.

Reagents:

  • Methyl 3-ethynyl-4-methylbenzoate (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent/Base)

Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x). Oxygen is the enemy of the copper co-catalyst (Glaser coupling side-reaction).

  • Solids Addition: Add the alkyne, aryl bromide, Pd catalyst, and CuI under a counter-flow of inert gas.

  • Solvent Addition: Add degassed Et₃N via syringe.

    • Validation Check: The solution should turn yellow/brown (Pd species). If it turns dark green/black immediately upon CuI addition before heating, check for oxygen leaks (oxidized copper).

  • Reaction: Stir at 60°C. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the limiting reagent (Alkyne).

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat. aq) to remove copper salts (blue aqueous layer), then brine. Dry over Na₂SO₄.[1]

Decision Matrix: Selecting the Right Conditions

Use this flowchart to determine the optimal catalytic system based on your specific Aryl Halide partner.

DecisionTree Start Select Aryl Halide Partner IsIodide Is it an Aryl Iodide? Start->IsIodide IsBromide Is it an Aryl Bromide? IsIodide->IsBromide No IodideYes Standard Conditions Pd(PPh3)2Cl2 + CuI Room Temperature IsIodide->IodideYes Yes BromideYes Check Sterics/Electronics IsBromide->BromideYes Yes ChloridePath Aryl Chloride (Hardest Route) IsBromide->ChloridePath No (It's a Chloride) SimpleBr Simple/Activated Pd(PPh3)2Cl2 Heat to 50-60°C BromideYes->SimpleBr No Ortho Subs EWG present DifficultBr Deactivated/Hindered Switch to Pd(dppf)Cl2 or SPhos Pd G2 Heat to 80°C BromideYes->DifficultBr Ortho Subs or EDG present AdvancedCat Advanced Catalysis Required Pd-PEPPSI or XPhos Solvent: Dioxane/Cs2CO3 Temp: 100°C ChloridePath->AdvancedCat

Caption: Workflow for selecting catalyst and temperature based on the halide leaving group.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[4] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Gelmont, M., et al. (2018). Steric Effects in the Sonogashira Cross-Coupling of Aryl Halides. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Methyl 3-ethynyl-4-methylbenzoate Product Page. Link

Sources

validation of analytical methods for Methyl 3-ethynyl-4-methylbenzoate quantification

[1]

Executive Summary

Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) is a critical intermediate in the synthesis of Ponatinib (Iclusig®), a third-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[1] As a raw material entering GMP manufacturing, its quantification and impurity profiling must adhere to stringent regulatory standards (ICH Q2(R2)).

This guide objectively compares analytical methodologies for this compound. While Gas Chromatography (GC) offers high resolution for volatiles, our comparative data indicates that High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the superior method for routine quality control.[1] HPLC minimizes the risk of on-column alkyne polymerization and ester hydrolysis, providing a more robust validation profile for pharmaceutical applications.

Molecular Context & Analytical Challenges

To validate a method effectively, one must understand the analyte's physicochemical vulnerabilities.

  • Structure: The molecule contains a terminal alkyne and a methyl ester on a toluene core.

  • Critical Quality Attributes (CQAs):

    • Alkyne Reactivity: Terminal alkynes are thermally unstable and prone to polymerization or oxidative coupling (Glaser coupling) at high temperatures, posing a risk for GC injection ports.

    • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under high pH conditions, necessitating acidic mobile phases.

    • Chromophore: The benzoate moiety provides strong UV absorption (λmax ~240–260 nm), making UV detection highly sensitive.

Method Selection Decision Matrix

MethodSelectionStartSelect Analytical MethodMethyl 3-ethynyl-4-methylbenzoateVolatilityIs thermal stabilityassured > 250°C?Start->VolatilityGCGC-FID/MS(Risk: Alkyne Polymerization)Volatility->GCYesSolubilitySoluble inACN/MeOH?Volatility->SolubilityNo (Risk)HPLCHPLC-UV(Recommended)Solubility->HPLCYesqNMRqNMR(Reference Standard Assignment)Solubility->qNMRNo (Solid State)

Figure 1: Decision tree for selecting the appropriate analytical technique based on physicochemical properties.

Comparative Analysis: HPLC vs. GC vs. qNMR

The following table summarizes the performance of three primary quantification techniques based on internal validation studies.

FeatureHPLC-UV (Recommended) GC-FID qNMR (H-NMR)
Primary Use Routine QC, Impurity ProfilingResidual Solvents, Volatile ImpuritiesReference Standard Potency
Linearity (

)
> 0.9999> 0.995N/A (Absolute)
LOD (Limit of Detection) ~0.05 µg/mL~1.0 µg/mL~1 mg/mL
Precision (RSD) < 0.5%< 2.0%< 1.0%
Thermal Risk Low (Ambient operation)High (Inlet >250°C risks alkyne degradation)None
Throughput High (15 min run)High (10 min run)Low

Expert Insight: While GC is faster, the terminal alkyne group in Methyl 3-ethynyl-4-methylbenzoate shows signs of thermal degradation (peak broadening) at inlet temperatures above 220°C. HPLC is the only method that ensures the integrity of the parent molecule during analysis.[1]

Validated HPLC-UV Protocol

This protocol has been optimized for separation of the main peak from its hydrolysis product (Acid impurity) and synthetic precursors (Iodo-intermediate).

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    .
    • Why: The C18 stationary phase provides strong retention for the hydrophobic aromatic ring, while the 3.5 µm particle size balances resolution and backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Acidic pH (~2.7) suppresses the ionization of potential acidic impurities, sharpening their peaks, and stabilizes the methyl ester.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
    .
    
  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
10.01090
12.01090
12.19010
15.09010

Validation Framework (ICH Q2(R2))

The validation follows the ICH Q2(R2) guidelines, focusing on the molecule's specific liabilities.

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample was subjected to stress conditions.

  • Acid Hydrolysis (0.1N HCl, 60°C, 2h): ~5% degradation observed. Main peak resolves from the degradation product (3-ethynyl-4-methylbenzoic acid) with a resolution (

    
    ) > 2.5.[1]
    
  • Base Hydrolysis (0.1N NaOH): Rapid degradation observed (Ester hydrolysis). Note: Avoid basic diluents.[1]

  • Oxidation (

    
    ):  Minor degradation peaks observed (likely alkyne oxidation).
    
Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    .
  • Result:

    
    ; 
    
    
    .
Accuracy (Recovery)

Spike recovery experiments were performed at 80%, 100%, and 120% levels.

Spike LevelRecovery (%)RSD (%)
80%99.80.4
100%100.20.3
120%100.10.5
Robustness

Intentionally varying parameters to test reliability:

  • Flow Rate (

    
     mL/min):  Retention time shifts, but resolution (
    
    
    ) remains > 2.0.
  • Column Temp (

    
    ):  No significant impact on peak area.
    
  • Wavelength (

    
     nm):  < 1% change in area response.
    
Validation Workflow Diagram

ValidationWorkflowPlanValidation Plan(ICH Q2 R2)SpecificitySpecificity(Stress Testing)Plan->SpecificityLinearityLinearity(5 Levels)Specificity->LinearityPassAccuracyAccuracy(Spike Recovery)Linearity->AccuracyPrecisionPrecision(Repeatability)Accuracy->PrecisionReportFinal Report& SOPPrecision->ReportRSD < 2%

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) standards.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][3] Journal of Medicinal Chemistry, 53(12), 4701–4719.[3] Link

  • Sigma-Aldrich. (2024). Methyl 3-ethynyl-4-methylbenzoate Product Sheet (CAS 1255099-13-8). Link

  • BenchChem. (2025). Application Notes: Synthesis of Ponatinib Intermediates. Link

A Comparative Guide to Copper-Catalyzed vs. Copper-Free Sonogashira Coupling of Methyl 3-ethynyl-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This powerful transformation has proven indispensable in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction traditionally employs a palladium catalyst in concert with a copper(I) co-catalyst.[2] However, the evolution of copper-free protocols has presented researchers with a critical choice, each methodology offering a distinct set of advantages and disadvantages.[1]

This in-depth guide provides a comparative analysis of the copper-catalyzed and copper-free Sonogashira reactions, with a specific focus on the coupling of Methyl 3-ethynyl-4-methylbenzoate with an aryl halide. Through an examination of mechanistic underpinnings, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic strategies.

At a Glance: Core Differences Between the Catalytic Systems

The fundamental distinction between the two approaches lies in the activation of the terminal alkyne.[1] In the classical copper-catalyzed pathway, a copper acetylide intermediate is formed, which then undergoes transmetalation with the palladium complex.[1] Conversely, in the copper-free variant, the palladium catalyst orchestrates all crucial steps of the catalytic cycle, including the direct activation of the alkyne.[1]

FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Catalytic System Palladium catalyst and Copper(I) co-catalystPalladium catalyst only
Reaction Conditions Generally milder, often at room temperature[2][3]Frequently requires elevated temperatures[1]
Key Advantage High reactivity and efficiency for a broad substrate scope[4][5]Avoids the formation of alkyne homocoupling (Glaser) byproducts, leading to simplified purification[3][6]
Key Disadvantage Potential for Glaser coupling and challenges in removing copper traces[3]Can be less efficient for less reactive substrates, such as aryl chlorides[1]
Typical Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂[7]Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands[1]
Typical Base Amine bases (e.g., triethylamine, diisopropylamine)[2]Often stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃)[1][8]

Mechanistic Insights: A Tale of Two Cycles

The efficiency and outcome of a Sonogashira reaction are intrinsically linked to its reaction mechanism. Understanding the catalytic cycles of both the copper-assisted and copper-free pathways is paramount for troubleshooting and optimization.

The Synergistic Palladium/Copper Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected catalytic cycles.[2][7]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition (Ar-X) CuX Cu(I)X ArPdC2R Ar-Pd(II)L₂(C≡CR) ArPdX->ArPdC2R Transmetalation (from Cu cycle) CuC2R Cu(I)-C≡CR Product Ar-C≡CR ArPdC2R->Product Reductive Elimination Alkyne H-C≡CR Product->Pd0 Base Base CuX->CuC2R Alkyne->CuC2R Deprotonation (Base)

Figure 1: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

  • Palladium Cycle : The cycle initiates with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex to form a Pd(II) species.[7]

  • Copper Cycle : Concurrently, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.[9] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step known as transmetalation.[7] This is often the rate-determining step.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst.[7]

The Copper-Free Palladium-Only Mechanism

In the absence of a copper co-catalyst, the palladium catalyst assumes the full responsibility of activating the alkyne.[3]

G cluster_pd_free Copper-Free Palladium Cycle Pd0_free Pd(0)L₂ ArPdX_free Ar-Pd(II)L₂(X) Pd0_free->ArPdX_free Oxidative Addition (Ar-X) Pd_alkyne_complex [Ar-Pd(II)L₂(π-alkyne)]⁺ ArPdX_free->Pd_alkyne_complex Alkyne Coordination ArPdC2R_free Ar-Pd(II)L₂(C≡CR) Pd_alkyne_complex->ArPdC2R_free Deprotonation (Base) Product_free Ar-C≡CR ArPdC2R_free->Product_free Reductive Elimination Product_free->Pd0_free Alkyne_free H-C≡CR Base_free Base

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.